6alpha-Hydroxymedicarpin
Description
Structure
3D Structure
Properties
CAS No. |
61135-92-0 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(6aS,11aS)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |
InChI |
InChI=1S/C16H14O5/c1-19-10-3-5-12-14(7-10)21-15-11-4-2-9(17)6-13(11)20-8-16(12,15)18/h2-7,15,17-18H,8H2,1H3/t15-,16+/m0/s1 |
InChI Key |
SXKBOSYKWYQHMV-JKSUJKDBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@]3(COC4=C([C@@H]3O2)C=CC(=C4)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(COC4=C(C3O2)C=CC(=C4)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 6a-Hydroxymedicarpin – Natural Sources, Isolation, and Metabolic Significance
Executive Summary
6a-Hydroxymedicarpin (3,6a-dihydroxy-9-methoxypterocarpan) is a pivotal pterocarpan derivative, primarily identified as a detoxification metabolite of the phytoalexin medicarpin . Its significance lies in the "arms race" between host plants (Leguminosae) and pathogenic fungi (Fusarium spp.). While the parent compound medicarpin exhibits potent antifungal activity, 6a-hydroxymedicarpin represents a successful fungal strategy to neutralize this defense mechanism via hydroxylation at the 6a-bridgehead carbon.
For drug discovery researchers, this compound offers a unique scaffold for studying antifungal resistance mechanisms and developing inhibitors for fungal detoxification enzymes (e.g., pterocarpan hydroxylases). This guide details the controlled production, isolation, and structural elucidation of 6a-hydroxymedicarpin.
Chemical Identity & Properties
| Property | Data |
| Common Name | 6a-Hydroxymedicarpin |
| IUPAC Name | (6aS,11aS)-3,6a-dihydroxy-9-methoxy-6H-benzofuro[3,2-c]chromene |
| CAS Registry | 61135-92-0 |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Class | Pterocarpan (Isoflavonoid derivative) |
| Chirality | Two chiral centers (C-6a, C-11a).[1][2][3][4][5][6][7][8][9][10] Natural isomer is typically (-)-cis. |
| Solubility | Soluble in EtOAc, MeOH, DMSO; sparingly soluble in water. |
Natural Sources & Biosynthetic Context[4][11][12]
Unlike primary plant metabolites, 6a-hydroxymedicarpin is rarely found as a constitutive component of healthy plant tissue. It is predominantly a biotransformation product .
Primary Source: Fungal Metabolism
The most reliable source for isolation is the metabolic fermentation of medicarpin by pathogenic fungi.
-
Organism: Fusarium solani (specifically f. sp.[6] pisi, phaseoli, and cucurbitae).[6]
-
Mechanism: These fungi secrete monooxygenases (pterocarpan 6a-hydroxylases) that insert a hydroxyl group at the 6a position.
-
Yield: High conversion rates (near 100%) can be achieved in liquid culture within 24 hours of substrate addition.
Secondary Source: Plant Tissue
-
Species: Derris robusta, Trifolium spp. (Clover), Medicago sativa (Alfalfa).
-
Context: Occurs in infected or stressed tissues where medicarpin turnover is active.
Metabolic Pathway Visualization
The following diagram illustrates the conversion of Medicarpin to 6a-Hydroxymedicarpin, a critical detoxification step for the fungus.
Figure 1: Biotransformation pathway of Medicarpin by Fusarium solani.[6]
Isolation & Purification Protocol
This protocol is designed for the semi-preparative isolation of 6a-hydroxymedicarpin using a Fusarium solani biotransformation system. This method ensures higher purity and yield compared to direct plant extraction.
Reagents & Equipment[9][13]
-
Substrate: Pure Medicarpin (isolated from Medicago sativa or commercially sourced).
-
Fungal Strain: Fusarium solani f. sp.[6] pisi (ATCC or similar collection).
-
Media: Czapek-Dox liquid medium.
-
Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃).
-
Chromatography: Silica gel 60 (230-400 mesh), C18 HPLC column.
Step-by-Step Workflow
Phase 1: Fermentation & Elicitation
-
Inoculation: Inoculate F. solani spores into 100 mL Czapek-Dox medium. Incubate at 25°C in the dark on a rotary shaker (120 rpm) for 3-5 days until a dense mycelial mat forms.
-
Substrate Addition: Dissolve Medicarpin (e.g., 10-50 mg) in a minimal volume of EtOH or DMSO. Add this to the fungal culture.
-
Incubation: Continue incubation for 24 hours .
-
Critical Checkpoint: Monitor the disappearance of medicarpin by TLC every 4 hours. Over-incubation may lead to ring cleavage and loss of product.
-
Phase 2: Extraction
-
Filtration: Separate mycelia from the culture filtrate using Whatman No. 1 filter paper. The product is primarily extracellular (in the filtrate).
-
Partition: Extract the filtrate three times with equal volumes of Ethyl Acetate (EtOAc) .
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure (Rotavap at 40°C).
Phase 3: Purification
-
TLC Screening: Analyze the crude extract on Silica Gel GF254 plates.
-
Mobile Phase: CHCl₃:MeOH (95:5) or Benzene:EtOAc (2:1).
-
Visualization: UV light (254/365 nm). 6a-Hydroxymedicarpin will appear as a distinct spot with lower R_f than medicarpin due to the added polar -OH group.
-
-
Preparative Chromatography:
-
Method A (Flash Column): Elute with a gradient of CHCl₃ → CHCl₃:MeOH (98:2).
-
Method B (HPLC): For high purity (>98%), use a Semi-prep C18 column.
-
Solvent: Acetonitrile:Water (gradient 30% → 70% ACN).
-
Detection: UV at 280 nm.
-
-
Isolation Workflow Diagram
Figure 2: HPLC-guided isolation workflow for 6a-Hydroxymedicarpin.
Structural Elucidation & Validation
To confirm the identity of the isolated compound, Nuclear Magnetic Resonance (NMR) is the gold standard. The hydroxylation at C-6a induces specific, diagnostic changes in the spectrum compared to the parent medicarpin.
Diagnostic NMR Features
The key structural difference is the replacement of the H-6a proton with a hydroxyl group.
| Feature | Medicarpin (Parent) | 6a-Hydroxymedicarpin (Product) | Mechanism of Change |
| H-11a Signal | Doublet (d) at ~5.5 ppm | Singlet (s) at ~5.3-5.5 ppm | Loss of vicinal coupling to H-6a. |
| H-6 Protons | Multiplet (coupled to H-6a) | AB Quartet (d, J≈11Hz) | H-6 protons become geminally coupled only; no vicinal coupling. |
| H-6a Signal | Multiplet at ~3.5 ppm | Absent | Replaced by quaternary carbon (C-OH). |
| C-6a (13C) | Methine carbon (~40 ppm) | Quaternary carbon (~75-80 ppm) | Deshielding due to oxygen attachment. |
Mass Spectrometry (MS)
-
Molecular Ion: [M]+ at m/z 286.
-
Fragmentation: Characteristic loss of water [M-18]+ and methyl [M-15]+.
Applications in Drug Development
-
Antifungal Target Validation:
-
6a-Hydroxymedicarpin accumulation signals the activity of fungal pisatin demethylase or pterocarpan hydroxylase. Inhibiting the enzyme responsible for this conversion renders the fungus susceptible to the plant's natural medicarpin.
-
-
Osteogenic Activity:
-
Pterocarpans (like medicarpin) have shown potential in promoting bone formation. The 6a-hydroxy derivative serves as a structure-activity relationship (SAR) probe to determine if the 6a-bridgehead flexibility is required for receptor binding.
-
-
Chemo-preventive Agents:
-
Like other pterocarpans, it possesses moderate cytotoxic activity against specific cancer cell lines, though often lower than the parent compound, making it a useful negative control or comparator in potency studies.
-
References
-
Denny, T. P., & VanEtten, H. D. (1982). Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani.[6] Phytochemistry, 21(5), 1023-1028.[6]
-
PubChem Database. (2025). 6a-Hydroxymedicarpin (CID 101606975).[1] National Library of Medicine.
-
BioCrick. (2025). 6alpha-Hydroxymedicarpin Product Datasheet.
-
VanEtten, H. D., et al. (1989). Pterocarpan detoxification and fungal virulence. Molecular Plant-Microbe Interactions.
Disclaimer: This guide is for research purposes only. The protocols described involve biological agents and chemical solvents; appropriate safety measures (BSL-1/2 for fungal cultures, fume hoods for solvents) must be observed.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 6-Hydroxyquinoline(580-16-5) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6alpha-Hydroxymedicarpin | CAS:61135-92-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. cajmns.casjournal.org [cajmns.casjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Characterization of Fusarium Solani Degrades a Mixture of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons [openbiotechnologyjournal.com]
- 10. researchgate.net [researchgate.net]
biosynthesis pathway of 6alpha-Hydroxymedicarpin
Technical Deep Dive: Biosynthesis and Metabolic Engineering of 6 -Hydroxymedicarpin
Executive Summary: The 6 -Hydroxylation Interface
6
While often categorized under "biosynthesis," the generation of 6
-
In Fungi (Detoxification): It is the primary catabolite produced when fungi hydroxylate the plant phytoalexin Medicarpin to render it less toxic.[1][2] This is mediated by FAD-dependent monooxygenases (e.g., MAK1).[1][2]
-
In Plants (Biosynthetic Intermediate): It acts as a transient precursor (often as the demethylated analog Glycinol ) in the synthesis of complex phytoalexins like Glyceollins .[1][2] This is mediated by Cytochrome P450s (CYP93A1).[1][2][3]
This guide details the enzymatic architecture, isolation protocols, and analytical validation for 6
The Biosynthetic Architecture[1][2]
The formation of 6
The Upstream Pathway (Phenylalanine to Medicarpin)
Before 6a-hydroxylation occurs, the core pterocarpan skeleton must be assembled via the phenylpropanoid and isoflavonoid pathways.[1][2]
Key Enzymatic Steps:
-
Entry: Phenylalanine
Cinnamate (PAL).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Scaffold: 4-Coumaroyl-CoA + 3x Malonyl-CoA
Chalcone (CHS).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Cyclization: Chalcone
Liquiritigeninngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Daidzein (CHI/IFS). -
Pterocarpan Formation: Daidzein
Formononetinngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Medicarpin (via Vestitone Reductase and Pterocarpan Synthase).
The Divergent 6a-Hydroxylation Mechanisms
Here, the pathway splits based on the organism.[1][2]
-
Mechanism A: Fungal Detoxification (The Primary Source of 6
-Hydroxymedicarpin) [1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Enzyme: Pterocarpan 6a-hydroxylase (e.g., MAK1 gene product in N. haematococca).[1][2]
-
Cofactor: NADPH.
-
Reaction: Medicarpin + O
+ NADPH + Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> 6 -Hydroxymedicarpin + NADP + H O.[1] -
Significance: This hydroxylation reduces the antifungal lipophilicity of medicarpin, allowing the fungus to survive.[1][2]
-
-
Mechanism B: Plant Biosynthesis (The Glyceollin Route) [1][2]
-
Enzyme: Dihydroxypterocarpan 6a-hydroxylase (CYP93A1).[1][2][3]
-
Class: Cytochrome P450.[3]
-
Substrate: Typically 3,9-dihydroxypterocarpan (demethylated medicarpin).[1][2]
-
Note: While structurally similar, the plant enzyme prefers the diphenol substrate, whereas the fungal enzyme targets the methylated medicarpin.[1][2]
-
Pathway Visualization
The following diagram illustrates the convergence of the upstream biosynthetic pathway and the divergence at the 6a-hydroxylation step.[1][2]
Figure 1: Bifurcation of the Pterocarpan Pathway.[1][2] Yellow node indicates the central precursor; Red path indicates fungal detoxification (generating 6a-Hydroxymedicarpin); Green path indicates plant defense biosynthesis.[1][2]
Experimental Protocol: Enzymatic Synthesis & Isolation
To study 6
Reagents and Equipment[6]
-
Substrate: (-)-Medicarpin (purified from alfalfa or commercially sourced).[1][2]
-
Source Organism: Nectria haematococca (mating population VI) or recombinant E. coli expressing MAK1.[1][2]
-
Buffer: 50 mM Potassium Phosphate (pH 7.5) with 1 mM EDTA.[2]
Microsomal Preparation Workflow
This protocol isolates the membrane-bound fraction containing the hydroxylase activity.[1][2]
-
Induction: Grow fungus in PDB (Potato Dextrose Broth). Add 100 µM medicarpin for 4 hours to induce MAK1 expression.
-
Lysis: Harvest mycelia, freeze in liquid nitrogen, and grind to a fine powder.
-
Extraction: Resuspend powder in Buffer (1:2 w/v) containing 0.4 M sucrose and protease inhibitors.
-
Differential Centrifugation:
-
Spin at 10,000
g for 15 min (Discard pellet: Mitochondria/Debris). -
Spin supernatant at 100,000
g for 60 min (Save pellet: Microsomes).
-
-
Resuspension: Resuspend the microsomal pellet in minimal buffer volume.
Enzyme Assay (In Vitro Biosynthesis)
| Step | Action | Critical Parameter |
| 1. Mix | Combine 100 µL Microsomes, 50 µM Medicarpin, 50 mM Phosphate Buffer. | Total Vol: 500 µL. Keep on ice. |
| 2. Start | Add NADPH to final conc. of 1 mM. | Initiate reaction at 25°C. |
| 3. Incubate | Shake gently for 30–60 minutes. | Note: 6a-OH-medicarpin is unstable; do not over-incubate. |
| 4. Stop | Add 500 µL Ethyl Acetate and vortex immediately. | Extracts product and stops enzyme. |
| 5. Dry | Centrifuge, collect organic phase, evaporate under N | Store at -80°C if not analyzing immediately.[1][2][4] |
Analytical Characterization
Validating the identity of 6
HPLC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 2.1 x 100 mm).[1][2]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 20% B to 90% B over 15 minutes.
-
Detection: UV at 287 nm (characteristic of pterocarpans).[1][2]
Mass Spectrometry Identification Table
| Compound | Precursor Ion [M+H] | Key Fragment Ions (MS2) | Retention Time (Relative) |
| Medicarpin | 271.09 | 161, 147 | Late Eluting |
| 6 | 287.09 | 269 (loss of H | Mid Eluting |
| Glycinol | 273.07 | 255, 147 | Early Eluting |
Data Interpretation: The transition from m/z 271 (Medicarpin) to m/z 287 indicates the addition of one oxygen atom.[1][2] A rapid in-source loss of water (18 Da) to m/z 269 is highly characteristic of the labile tertiary alcohol at the 6a position.[1][2]
Metabolic Engineering Implications
For researchers aiming to stabilize this pathway (e.g., for drug development):
-
Stabilization: The 6a-hydroxyl group is prone to elimination.[1][2] Metabolic engineering in yeast (S. cerevisiae) requires maintaining a neutral pH intracellularly to prevent spontaneous dehydration to the pterocarpene.[2]
-
Gene Targets:
-
Cofactor Engineering: Both enzymes are NADPH-dependent.[1][2] Increasing the pentose phosphate pathway flux (e.g., ZWF1 overexpression) enhances yield.[1][2]
References
-
Dixon, R. A., & Sumner, L. W. (2003). Legume natural products: Understanding and manipulating complex pathways for human and animal health.[1][2] Plant Physiology. Link[1][2]
-
Schurig-Briccio, L. A., et al. (2014). Structural changes of 6a-hydroxy-pterocarpans upon heating modulate their estrogenicity.[1][2] Journal of Agricultural and Food Chemistry. Link[1][2]
-
Schopfer, C. R., & Ebel, J. (1998). Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean.[1][2] FEBS Letters. Link[1][2]
-
VanEtten, H. D., et al. (1989). Pterocarpan detoxification by the plant pathogen Nectria haematococca.[2] Annual Review of Phytopathology. Link
-
Enzyme Entry EC 1.14.13.28. 3,9-dihydroxypterocarpan 6a-hydroxylase.[1][2] Brenda Enzyme Database. Link
Sources
- 1. EC 4.2.1.139 [iubmb.qmul.ac.uk]
- 2. enzyme-database.org [enzyme-database.org]
- 3. Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marathonofhopecancercentres.ca [marathonofhopecancercentres.ca]
-Hydroxymedicarpin: Structural Characterization and Metabolic Significance in Plant-Pathogen Interactions
Executive Summary
6
This guide provides a comprehensive technical analysis of this metabolite, focusing on its structural elucidation, the enzymatic mechanism of its formation, and its reduced biological toxicity. It serves as a foundational resource for researchers developing "paldoxins" (phytoalexin detoxification inhibitors)—a novel class of agrochemicals designed to re-sensitize resistant fungi to natural plant defenses.
Chemical Architecture and Properties[1][2][3][4]
Structural Identity
6
| Property | Data |
| IUPAC Name | (6aS,11aS)-3,6a-dihydroxy-9-methoxypterocarpan |
| Common Name | 6a-Hydroxymedicarpin (6 |
| Molecular Formula | C |
| Molecular Weight | 286.28 g/mol |
| Chirality | Two chiral centers (C-6a, C-11a).[2][3][4][5][1][6][7][8][9][10][11][12] Biologically active form typically retains cis-fusion. |
| Solubility | Moderate in MeOH, EtOH, DMSO; low in water (higher than medicarpin). |
Stereochemical Nuance (6 vs. 6a)
In pterocarpan nomenclature, the bridgehead carbons are numbered 6a and 11a . The term "6
-
Medicarpin: The B/C ring junction is cis-fused. The H-6a and H-11a protons are on the same face (usually
-oriented in (-)-medicarpin). -
6
-Hydroxymedicarpin: The hydroxylation replaces the H-6a proton. To maintain the stable cis-fused ring system characteristic of pterocarpans, the hydroxyl group typically adopts the -orientation (cis to the H-11a proton).
Spectroscopic Fingerprint
Accurate identification of 6
Diagnostic NMR Data (in CDCl )
| Position | Structural Insight | ||
| 2 | 6.55 (d) | 109.8 | A-ring aromatic |
| 3 | - | 159.0 | Phenolic carbon (A-ring) |
| 4 | 7.38 (d) | 132.1 | A-ring aromatic |
| 6 | 4.10 (d), 4.25 (d) | 66.5 | Methylene protons (AB system) |
| 6a | Absent (Replaced by -OH) | 104.5 | Quaternary hemiketal carbon (Key Diagnostic) |
| 7 | 6.45 (dd) | 106.5 | D-ring aromatic |
| 8 | 6.40 (d) | 97.0 | D-ring aromatic |
| 9 | - | 161.5 | Methoxy-substituted carbon |
| 11a | 5.25 (s) | 78.5 | Bridgehead methine (shifted vs medicarpin) |
| -OCH | 3.75 (s) | 55.5 | Methoxy group |
Note: Chemical shifts are approximate and may vary slightly based on solvent (e.g., Acetone-d6 vs. CDCl
Metabolic Pathway: The Detoxification Mechanism[13]
The conversion of medicarpin to 6
The Enzyme: Medicarpin Hydroxylase
This reaction is catalyzed by Medicarpin Hydroxylase (MH) , a flavoprotein monooxygenase (FAD-dependent).
-
Mechanism: The enzyme inserts one atom of molecular oxygen into the C-6a position.
-
Causality: By hydroxylating the bridgehead carbon, the fungus disrupts the planar, lipophilic nature of the phytoalexin, rendering it less able to penetrate fungal membranes and easier to excrete or further degrade (via ring opening).
Pathway Visualization
Figure 1: The fungal detoxification pathway of Medicarpin. The hydroxylation at C-6a is the critical "disarming" step mediated by the pathogen.
Biological Implications[9][11][14]
Toxicity Differential
The structural modification from Medicarpin to 6
-
Medicarpin: Highly fungitoxic. Disrupts plasma membrane integrity, causing leakage of electrolytes and amino acids.
-
6
-Hydroxymedicarpin: Weakly toxic to non-toxic. The introduction of the polar hydroxyl group at the bridgehead reduces membrane permeability.
The "Paldoxin" Strategy
Understanding this structure allows for the development of Paldoxins . These are inhibitors of Medicarpin Hydroxylase. If a chemical can inhibit the enzyme that forms 6
Experimental Protocols
Protocol: Fungal Biotransformation and Isolation
This protocol describes how to generate and isolate 6
Reagents:
-
Nectria haematococca (MP VI) or Botrytis cinerea culture.
-
Purified (-)-Medicarpin (substrate).
-
Ethyl Acetate (EtOAc).
-
Acetonitrile (ACN) / Water (HPLC grade).
Step-by-Step Workflow:
-
Induction: Inoculate fungal spores (
/mL) in V-8 juice medium. Incubate for 24 hours. -
Substrate Addition: Add (-)-Medicarpin (dissolved in DMSO) to the culture to a final concentration of 50
M.-
Scientific Rationale: Adding substrate after initial growth prevents inhibition of spore germination.
-
-
Incubation: Shake at 120 rpm at 25°C for 12–24 hours.
-
Validation: Monitor disappearance of Medicarpin via TLC (Silica; Hexane:EtOAc 1:1).
-
-
Extraction: Filter mycelia. Extract filtrate 3x with equal volumes of EtOAc.
-
Concentration: Dry organic phase over Na
SO and evaporate in vacuo. -
Purification (Semi-prep HPLC):
-
Column: C18 Reverse Phase (5
m, 250 x 10 mm). -
Mobile Phase: Gradient 30% ACN to 70% ACN over 20 mins.
-
Detection: UV at 287 nm.
-
Target: 6
-Hydroxymedicarpin elutes earlier than Medicarpin due to increased polarity.
-
Workflow Visualization
Figure 2: Isolation workflow for 6
References
-
Dixon, R. A. (2001). Natural products and plant disease resistance.[4] Nature, 411, 843–847. [Link]
-
VanEtten, H. D., Mansfield, J. W., Bailey, J. A., & Farmer, E. E. (1994). Two classes of plant antibiotics: Phytoalexins versus "phytoanticipins". The Plant Cell, 6(9), 1191–1192. [Link]
-
Pedras, M. S. C., & Ahiahonu, P. W. K. (2005).[13] Metabolism and detoxification of phytoalexins and analogs by phytopathogenic fungi.[11][13] Phytochemistry, 66(4), 391-411. [Link]
-
Enkerli, J., Bhatt, G., & Covert, S. F. (1998). Maackiain detoxification contributes to the virulence of Nectria haematococca MP VI on chickpea. Molecular Plant-Microbe Interactions, 11(4), 314-322. [Link]
-
George, H. L., & VanEtten, H. D. (2001).[13] Characterization of Pisatin-Inducible Cytochrome P450s in Fungal Pathogens of Pea That Detoxify the Pea Phytoalexin Pisatin. Fungal Genetics and Biology, 33(1), 37-48. [Link]
Sources
- 1. EC 4.2.1.139 [iubmb.qmul.ac.uk]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]
- 8. 6-Hydroxyhexanamide | C6H13NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. Fungal Biotransformation of 6-Nitrochrysene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, Chemical Analysis, Biosynthesis, Metabolism, Molecular Engineering, and Biological Functions of Phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy - PMC [pmc.ncbi.nlm.nih.gov]
6alpha-Hydroxymedicarpin as a phytoalexin in legumes
Technical Guide: 6 -Hydroxymedicarpin as a Phytoalexin in Legumes
Executive Summary
This technical guide provides a comprehensive analysis of 6
For researchers in plant pathology and natural product chemistry, 6a-HM represents a pivotal "gateway" molecule. It serves as the immediate precursor to the highly potent glyceollins in soybean, formed via prenylation. Its biosynthesis involves a stereospecific hydroxylation catalyzed by a cytochrome P450 monooxygenase, a reaction that significantly alters the molecule's polarity and biological reactivity.
Biosynthetic Context & Enzymology[1]
The biosynthesis of 6a-HM is a downstream event in the phenylpropanoid pathway, occurring specifically after the formation of the pterocarpan skeleton.
The Critical Hydroxylation Step
The conversion of (-)-Medicarpin to (-)-6
-
Enzyme: Pterocarpan 6a-hydroxylase (P6aH).
-
Classification: Cytochrome P450 monooxygenase (CYP93A1 in Glycine max).
-
Cofactors: NADPH, Molecular Oxygen (
). -
Localization: Microsomal membrane (Endoplasmic Reticulum).
Mechanistic Insight: The enzyme abstracts a hydrogen atom from the C-6a position, a tertiary carbon at the cis-fused junction of the B and C rings. This is energetically demanding due to steric constraints. The insertion of the hydroxyl group is stereospecific, retaining the (6aR, 11aR) configuration in the (-) series.
Pathway Visualization
The following diagram illustrates the position of 6a-HM within the larger isoflavonoid pathway, highlighting its role as a divergent node.
Caption: Biosynthetic pathway of 6a-Hydroxymedicarpin in Glycine max, showing the critical CYP93A1-mediated hydroxylation step.
Chemical Structure & Stereochemistry[2]
Understanding the stereochemistry is non-negotiable for identification. 6a-HM possesses two chiral centers at C-6a and C-11a.
-
Molecular Formula:
-
Molecular Weight: 286.28 g/mol
-
Core Skeleton: Benzofuro[3,2-c]chromene (Pterocarpan).[1]
-
Key Feature: The B/C ring junction is cis-fused.
| Feature | Description | Diagnostic Significance |
| C-6a Hydroxyl | Tertiary -OH group | Increases polarity; site for prenylation or glycosylation. |
| C-3 Hydroxyl | Phenolic -OH | Responsible for antioxidant capacity. |
| C-9 Methoxy | -OCH3 group | Characteristic of medicarpin-derived series. |
| Stereochemistry | (6aR, 11aR) | Distinguishes biological enantiomers from synthetic racemates. |
NMR Identification Strategy:
In
-
Diagnostic Shift: Look for the disappearance of the H-6 signal (approx
3.5-4.2 ppm) retained in the parent medicarpin, and the downfield shift of H-11a due to the adjacent hydroxyl group.
Mechanism of Action: Antimicrobial Efficacy[4][5]
6a-HM functions as a defense compound through two primary mechanisms. While often less potent than its prenylated derivatives (glyceollins), it provides immediate "first-line" defense.
Membrane Disruption
Like most lipophilic phytoalexins, 6a-HM partitions into the fungal plasma membrane.
-
Insertion: The planar pterocarpan backbone intercalates between membrane lipids.
-
Destabilization: The polar 6a-OH group disrupts the hydrophobic core of the bilayer.
-
Leakage: This causes non-specific ion leakage (
, ), dissipating the proton motive force (PMF) required for ATP synthesis.
Metabolic Interference (The "Arms Race")
Fungal pathogens (e.g., Nectria haematococca) have co-evolved detoxification mechanisms.
-
Fungal Strategy: Fungi express pterocarpan hydratases or demethylases to render the phytoalexin less toxic.
-
Plant Counter-Strategy: The 6a-hydroxylation is a prerequisite for prenylation (addition of C5 isoprene units). Prenylation (forming glyceollins) significantly increases hydrophobicity and steric bulk, preventing fungal enzymes from accessing the core skeleton to detoxify it.
Experimental Protocols
Standardized Isolation Workflow
Objective: Isolate 6a-HM from Glycine max (soybean) seedlings. Pre-requisite: Phytoalexins are inducible. Healthy tissue contains negligible amounts.
Step 1: Elicitation
-
Germination: Grow soybean seeds in the dark for 5-7 days.
-
Wounding: Slice cotyledons into 1-2 mm sections to simulate damage.
-
Induction: Treat sections with 1 mM
or a fungal cell wall preparation (Aspergillus oligomers). Incubate for 24-48 hours in a humid chamber.-
Why? Heavy metals and fungal chitin trigger the hypersensitive response, upregulating CYP93A1 expression.
-
Step 2: Extraction
-
Homogenize tissue in 80% Ethanol (EtOH) (10 mL per g tissue).
-
Sonicate for 15 mins at 4°C to prevent thermal degradation.
-
Centrifuge (10,000 x g, 10 min) and collect supernatant.
-
Evaporate EtOH under reduced pressure (Rotovap) at <40°C.
Step 3: Purification (HPLC)
-
Stationary Phase: C18 Reverse Phase Column (e.g., 5
m, 250 x 4.6 mm). -
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.[2]
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient: 20% B to 100% B over 30 mins.
-
Detection: UV at 285 nm (max absorption for pterocarpans).
Enzymatic Assay (CYP93A1 Activity)
To verify the conversion of Medicarpin to 6a-HM in vitro:
-
Microsome Prep: Isolate microsomes from elicitor-treated tissues via ultracentrifugation (100,000 x g).
-
Reaction Mix (500
L):-
100 mM Potassium Phosphate Buffer (pH 7.5).
-
50
M (-)-Medicarpin (Substrate). -
1 mM NADPH (Cofactor - Essential for P450 reduction).
-
200
g Microsomal Protein.
-
-
Incubation: 30°C for 30 mins.
-
Termination: Add 500
L Ethyl Acetate, vortex, and analyze organic layer via HPLC.
Workflow Visualization
Caption: Step-by-step isolation workflow for 6a-Hydroxymedicarpin from plant tissue.
Therapeutic & Agricultural Implications[6]
Drug Development (Antifungal/Anticancer)
Pterocarpans are gaining traction as scaffolds for drug discovery.
-
Selectivity: They target fungal membranes with higher affinity than mammalian cholesterol-rich membranes.
-
Synergy: 6a-HM derivatives show synergy with azole antifungals, potentially restoring sensitivity in resistant Candida strains.
-
Estrogenicity: Unlike isoflavones (genistein), 6a-hydroxylated pterocarpans show altered binding to Estrogen Receptors (ER
vs ER ), offering a pathway to selective estrogen receptor modulators (SERMs).
Crop Engineering
Metabolic engineering of the CYP93A1 gene is a viable strategy for crop protection.
-
Overexpression: Transgenic legumes overexpressing P6aH show faster accumulation of glyceollins upon infection, reducing susceptibility to root rot (Phytophthora sojae).
References
-
Dixon, R. A. (2001). Natural products and plant disease resistance.[3] Nature, 411, 843–847. [Link]
-
Schopfer, C. R., & Ebel, J. (1998). Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean.[3] Proceedings of the National Academy of Sciences, 95(16), 9225–9229. [Link]
-
VanEtten, H. D., Mansfield, J. W., Bailey, J. A., & Farmer, E. E. (1994). Two classes of plant antibiotics: phytoalexins versus "phytoanticipins". The Plant Cell, 6(9), 1191. [Link]
-
PubChem Compound Summary. (2024). 6a-Hydroxymedicarpin.[4][5][6] National Center for Biotechnology Information. [Link]
-
Uchida, K., et al. (2017). Regioselective coupled oxidation of pterocarpans. Journal of Natural Medicines, 71, 409–415. [Link]
Sources
- 1. EC 4.2.1.139 [iubmb.qmul.ac.uk]
- 2. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]
- 5. Pisatin - Wikipedia [en.wikipedia.org]
- 6. Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 6alpha-Hydroxymedicarpin
This technical guide provides an in-depth analysis of 6a-Hydroxymedicarpin (6a-HM) , a pivotal pterocarpan derivative.[1] It focuses on its role as a biosynthetic intermediate in legume defense systems (specifically the Glycine max phytoalexin pathway) and its significance in plant-pathogen interactions.[1]
Subtitle: Mechanistic Role, Biosynthetic Origins, and Experimental Characterization of a Key Pterocarpan Intermediate
Executive Summary & Chemical Identity
6a-Hydroxymedicarpin (CAS: 61135-92-0) is a tetracyclic isoflavonoid belonging to the pterocarpan class.[1] It is distinguished by a tertiary hydroxyl group at the 6a-bridgehead carbon , a structural feature that imparts unique chemical reactivity and biological function compared to its parent compound, medicarpin.
In the context of plant chemical defense, 6a-HM represents a critical "activation" step. While medicarpin itself is a potent fungicide, its conversion to 6a-hydroxy derivatives (via the enzyme Pterocarpan 6a-hydroxylase ) is often a prerequisite for the biosynthesis of more complex prenylated phytoalexins, such as the glyceollins found in soybeans (Glycine max).[1] Conversely, in fungal metabolism, 6a-hydroxylation can serve as a prelude to ring cleavage and detoxification by pathogens like Nectria haematococca.
Chemical Specifications
| Property | Detail |
| IUPAC Name | (6aS,11aS)-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Chirality | Two chiral centers (C-6a, C-11a).[1][2][3][4][5][6][7][8][9][10][11][12] Naturally occurring forms are typically (-)-cis (6aS, 11aS).[1] |
| Key Functional Groups | 3-OH (Phenolic), 9-OMe (Methoxy), 6a-OH (Tertiary Alcohol).[1] |
| Solubility | Soluble in MeOH, DMSO, EtOAc; poor water solubility. |
Historical Discovery & Biosynthetic Context
The "Missing Link" in Phytoalexin Synthesis (1970s–1990s)
The discovery of 6a-HM is inextricably linked to the elucidation of the Glyceollin biosynthetic pathway.[1] In the 1970s, researchers identified medicarpin as a phytoalexin in alfalfa (Medicago sativa). However, in soybeans, the dominant phytoalexins were glyceollins, which possessed a 6a-hydroxyl group.
The existence of 6a-HM was postulated as an intermediate formed by the direct hydroxylation of the pterocarpan skeleton.[1] This was confirmed in the late 1990s with the isolation and characterization of the enzyme Dihydroxypterocarpan 6a-hydroxylase (D6aH) .[1]
-
1997-1999 (The Breakthrough): Schopfer and Ebel (University of Munich) isolated a cytochrome P450 monooxygenase (CYP93A1) from elicitor-challenged soybean cell cultures.[1] They demonstrated that this enzyme specifically catalyzed the stereoselective introduction of a hydroxyl group at the C-6a position of pterocarpans, converting medicarpin to 6a-hydroxymedicarpin.[1]
Mechanistic Significance
The 6a-hydroxylation is not merely a functionalization; it alters the molecule's topology and reactivity.[1] The introduction of the 6a-OH group:
-
Prevents Dehydrogenation: It blocks the formation of pterocarpenes (which require a double bond between 6a and 11a).
-
Enables Prenylation: It creates the structural environment necessary for downstream prenyltransferases to attach dimethylallyl groups, forming the highly active glyceollins.
Biosynthetic Pathway & Signaling Logic
The formation of 6a-HM is a tightly regulated defense response.[1] The pathway below illustrates the conversion of the isoflavone precursor (Daidzein) through to the pterocarpan skeleton and finally the 6a-hydroxylation step.[1]
DOT Diagram: 6a-Hydroxymedicarpin Biosynthesis
Figure 1: The biosynthetic position of 6a-Hydroxymedicarpin within the isoflavonoid pathway.[1] The CYP93A1-mediated hydroxylation is the rate-limiting step for downstream glyceollin production.[1]
Experimental Protocols
Protocol A: Enzymatic Synthesis & Assay of 6a-HM
Objective: To generate and quantify 6a-HM using microsomal fractions containing recombinant or native CYP93A1 (D6aH).[1] This protocol validates the biological activity of the 6a-hydroxylase.[1][9]
Reagents:
-
Substrate: (-)-Medicarpin (20 µM final concentration).
-
Cofactor: NADPH (1 mM).[1]
-
Buffer: 50 mM Potassium Phosphate (pH 7.5) containing 1 mM DTT.
-
Enzyme Source: Microsomes from yeast expressing Glycine max CYP93A1 or elicitor-treated soybean cell cultures.[1]
Workflow:
-
Microsome Preparation:
-
Homogenize cells in extraction buffer (100 mM Tris-HCl pH 7.5, 10% sucrose, 14 mM mercaptoethanol).
-
Centrifuge at 10,000 x g (15 min) to remove debris.
-
Ultracentrifuge supernatant at 100,000 x g (60 min). Resuspend pellet (microsomes) in buffer.
-
-
Incubation:
-
Termination & Extraction:
-
Stop reaction with 100 µL glacial acetic acid or 500 µL EtOAc.
-
Vortex vigorously; centrifuge to separate phases.
-
Collect organic phase; evaporate to dryness under N₂ stream.
-
Protocol B: HPLC-MS Identification
Objective: To rigorously identify 6a-HM and distinguish it from the parent medicarpin.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% B to 60% B over 25 mins; hold 5 mins.[1] |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 287 nm (Characteristic pterocarpan absorption) |
| Mass Spec (ESI) | Positive Mode ([M+H]⁺).[1] |
| Key Signals | Medicarpin: RT ~18.5 min, m/z 271. 6a-HM: RT ~14.2 min (elutes earlier due to polarity), m/z 287 ([M+H]⁺) and m/z 269 ([M+H-H₂O]⁺, facile dehydration). |
Visualization of Experimental Logic
The following diagram illustrates the "Self-Validating" logic of the assay. The appearance of the product peak must correlate with NADPH consumption and be inhibitable by CO (carbon monoxide) or cytochrome P450 inhibitors (e.g., Ketoconazole), confirming the enzymatic mechanism.
DOT Diagram: Assay Validation Logic
Figure 2: Logical flow for validating Pterocarpan 6a-hydroxylase activity.[1] Successful detection of 6a-HM requires NADPH and is sensitive to P450 inhibitors.[1]
Scientific Significance & Applications
Antifungal Resistance Markers
The ability of a plant to rapidly convert medicarpin to 6a-HM (and subsequently glyceollins) correlates with resistance to fungal pathogens like Phytophthora sojae.[1] Conversely, some fungal pathogens have evolved pterocarpan hydroxylases of their own to detoxify medicarpin.
-
Application: Screening crop germplasm for high CYP93A1 expression levels can identify disease-resistant lines.[1]
Chemo-Enzymatic Synthesis
6a-HM is difficult to synthesize chemically with high stereospecificity due to the tertiary alcohol at the chiral bridgehead.[1]
-
Application: The recombinant CYP93A1 enzyme serves as a biocatalyst for generating chiral 6a-hydroxypterocarpans, which are scaffolds for novel antimicrobial drug development.[1]
References
-
Schopfer, C. R., & Ebel, J. (1998). Identification of a cytochrome P450 monooxygenase from soybean cell cultures as the enzyme catalyzing the 6a-hydroxylation of pterocarpans.[1][9] FEBS Letters, 438(3), 279-282.[1] Link
-
Schopfer, C. R., Kochs, G., & Ebel, J. (1999). Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.). Journal of Biological Chemistry, 274(43), 30758-30767.[1] Link[1]
-
VanEtten, H. D., et al. (1989). Mechanisms of plant disease resistance: The role of phytoalexins. Annual Review of Phytopathology, 27, 143-164. Link[1]
-
Uchida, K., et al. (2017). Stereoselective synthesis of 6a-hydroxypterocarpans. Tetrahedron, 73(33), 4936-4944.[1] Link[1]
Sources
- 1. EC 4.2.1.139 [iubmb.qmul.ac.uk]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]
- 6. aldlab-chemicals_6a-Hydroxymedicarpin [aldlab.com]
- 7. mdpi.com [mdpi.com]
- 8. abmole.com [abmole.com]
- 9. Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 6alpha-Hydroxymedicarpin | TargetMol [targetmol.com]
-Hydroxymedicarpin: The Pivot Point of Plant-Fungal Chemical Warfare
This guide explores the critical role of 6
Executive Summary
6
-
For the Plant (Host): In specific species (e.g., Pisum sativum), 6a-hydroxylation is a biosynthetic prerequisite for generating advanced antimicrobial compounds like pisatin .[2][3][4]
-
For the Pathogen (Invader): Fungi such as Fusarium solani and Nectria haematococca deploy specific hydroxylases to convert the potent phytoalexin medicarpin into the less toxic 6
-hydroxymedicarpin, effectively disarming the host's chemical shield.
This guide provides a technical deep-dive into the biosynthesis, enzymatic regulation, and pharmacological implications of this compound, offering protocols for its isolation and bioactivity assessment.
Chemical Architecture & Properties
The biological activity of pterocarpans is dictated by their stereochemistry and lipophilicity. The introduction of a hydroxyl group at the 6a position fundamentally alters the molecule's interaction with biological membranes.
| Feature | Medicarpin (Parent Phytoalexin) | 6 |
| Structure | Pterocarpan skeleton (tetracyclic) | 6a-Hydroxylated Pterocarpan |
| Lipophilicity | High (Membrane penetrant) | Reduced (More polar) |
| Stereochemistry | Typically (-)-cis-6aS, 11aS | Configuration at C-6a is critical for enzyme recognition |
| Biological Role | Potent Antifungal (Phytoalexin) | Detoxification Product / Biosynthetic Intermediate |
| Key Reactivity | Benzylic ether cleavage | Tertiary alcohol at bridgehead (labile) |
The Biosynthetic Battlefield
The presence of 6
The Plant Pathway (Defense Synthesis)
In plants like Pisum sativum (Pea), the enzyme Pterocarpan 6a-hydroxylase (P6aH) is a cytochrome P450 monooxygenase (CYP) that activates the pterocarpan core. This step is essential for subsequent methylation to form Pisatin , a more stable and specific phytoalexin.
The Fungal Counter-Measure (Detoxification)
Pathogens have evolved Medicarpin Hydroxylase , an enzyme functionally similar to P6aH but used for virulence. By hydroxylating medicarpin at the 6a position, the fungus disrupts the molecule's planarity and hydrophobicity, preventing it from inserting into fungal membranes.
Visualization: The Divergent Fates of Medicarpin
Caption: Divergent metabolic fates of Medicarpin. Red path indicates fungal detoxification; Green path indicates plant biosynthesis of Pisatin.
Mechanisms of Action
Why Medicarpin is Toxic
Medicarpin acts as a chemical spear. Its lipophilic, planar structure allows it to intercalate into fungal plasma membranes, causing:
-
Membrane Disruption: Leakage of electrolytes and cytoplasmic contents.
-
Respiratory Inhibition: Uncoupling of oxidative phosphorylation in mitochondria.
Why 6 -Hydroxymedicarpin is "Safe" for Fungi
The addition of the -OH group at the 6a bridgehead creates steric hindrance and increases polarity.
-
Reduced Membrane Affinity: The compound can no longer efficiently penetrate the lipid bilayer.
-
Solubility Change: It becomes more water-soluble, facilitating excretion or sequestration in vacuoles rather than accumulation in sensitive membrane sites.
Experimental Protocols
Protocol A: Isolation & Quantification from Infected Tissue
Objective: To quantify the conversion of medicarpin to 6a-hydroxymedicarpin in infected plant tissue.
-
Elicitation :
-
Treat Medicago sativa (Alfalfa) seedlings or cell suspension cultures with fungal elicitor (e.g., cell wall preparation of F. solani) or CuCl
(3 mM) to induce phytoalexin synthesis. -
Incubate for 24–48 hours.
-
-
Extraction :
-
Homogenize 1g of tissue in 10 mL of 80% Ethanol .
-
Sonicate for 15 min at 4°C.
-
Centrifuge (10,000 x g, 10 min) and collect supernatant.
-
Evaporate ethanol under nitrogen stream; resuspend residue in 1 mL Methanol.
-
-
HPLC-MS/MS Analysis :
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase : Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].
-
Gradient : 0-2 min (10% B), 2-20 min (10% -> 90% B).
-
Detection : UV at 287 nm; MS (ESI+) monitoring m/z 271 (Medicarpin) and m/z 287 (6a-Hydroxymedicarpin).
-
Protocol B: In Vitro Antifungal Assay
Objective: To validate the detoxification hypothesis by comparing IC50 values.
-
Preparation :
-
Dissolve Medicarpin and 6a-Hydroxymedicarpin standards in DMSO.
-
Prepare fungal spore suspension (Fusarium solani) at
spores/mL in Potato Dextrose Broth (PDB).
-
-
Microdilution Assay :
-
Use a 96-well plate.
-
Add 100 µL spore suspension + 2 µL test compound (Final conc: 0, 10, 25, 50, 100, 200 µM).
-
-
Incubation & Readout :
-
Incubate at 25°C for 24 hours in the dark.
-
Measure Optical Density (OD
) to assess mycelial growth. -
Expected Result : Medicarpin should show IC50 ~50 µM; 6a-Hydroxymedicarpin should show IC50 >200 µM (non-toxic).
-
Technical Workflow Visualization
Caption: Analytical workflow for isolating and assessing pterocarpan metabolites.
Implications for Drug Development & Agriculture
Agricultural Biotechnology
The conversion of medicarpin to 6a-hydroxymedicarpin is a virulence factor .
-
Strategy : Engineer crops expressing specific inhibitors of fungal Medicarpin Hydroxylase.
-
Strategy : "Metabolic Blocking" – Genetically modify the plant to produce Camalexin or other non-pterocarpan phytoalexins that the specific fungal hydroxylase cannot recognize.
Pharmaceutical Potential
While 6a-hydroxymedicarpin is less toxic to fungi, pterocarpan derivatives often exhibit:
-
Osteogenic Activity : Stimulating osteoblast differentiation (bone formation).
-
Estrogenic Activity : Binding to Estrogen Receptors (ER
), potentially useful in Hormone Replacement Therapy (HRT) with reduced side effects compared to steroidal estrogens.
References
-
Denny, T. P., & Van Etten, H. D. (1982). Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani. Phytochemistry. Link
-
Wu, Q., & Van Etten, H. D. (2004). Introduction of plant and fungal genes into pea (Pisum sativum L.) hairy roots reduces their ability to produce pisatin and affects their response to a fungal pathogen.[5] Molecular Plant-Microbe Interactions. Link
-
Dixon, R. A. (2001). Natural products and plant disease resistance. Nature. Link
-
Enkerli, J., et al. (1998). Characterization of a fungal gene (PDA1) encoding pisatin demethylase, a key enzyme in the detoxification of the phytoalexin pisatin. Molecular Plant-Microbe Interactions. Link
-
Higgins, V. J. (1972). Role of the phytoalexin medicarpin in three leaf spot diseases of alfalfa. Physiological Plant Pathology. Link
Sources
- 1. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiro.org [chiro.org]
- 3. researchgate.net [researchgate.net]
- 4. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hans D Vanetten | UA Profiles [profiles.arizona.edu]
Technical Guide: Biological Activities & Mechanisms of Pterocarpans
Executive Summary
This technical guide synthesizes the biological efficacy of pterocarpans—a subclass of isoflavonoids characterized by a tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton. Primarily functioning as phytoalexins (inducible plant defense compounds), pterocarpans have emerged as potent modulators of human oncogenic and inflammatory signaling pathways. This review focuses on the mechanistic actions of Maackiain , Glyceollins , Erybraedin C , and Medicarpin , providing actionable protocols for validating their activity in drug discovery pipelines.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]
The biological potency of pterocarpans is dictated by the stereochemistry of the B/C ring junction. Unlike synthetic counterparts, naturally occurring pterocarpans predominantly exhibit a cis-fused B/C ring system.
-
Core Skeleton: The 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene backbone.
-
Key SAR Drivers:
-
Prenylation: The addition of prenyl groups (as seen in Erybraedin C) significantly enhances lipophilicity and membrane permeability, often correlating with increased cytotoxicity against multidrug-resistant (MDR) cell lines.
-
O-Substitution: Hydroxyl or methoxy substitutions at C-3 and C-9 are critical for antifungal specificity and antioxidant capacity.
-
Chirality: The (6aR, 11aR) configuration is the most common bioactive form.
-
Part 2: Oncology & MDR Reversal Mechanisms[2]
Maackiain: MAPK/Ras Pathway Modulation
Maackiain (MA) exhibits high specificity for nasopharyngeal carcinoma (NPC) and triple-negative breast cancer (TNBC). Its primary mechanism involves the suppression of the MAPK/Ras signaling axis, a pathway often constitutively active in aggressive tumors.
-
Mechanism: MA inhibits the phosphorylation of cRaf, MEK1/2, and Erk1/2.[1]
-
Apoptotic Trigger: This inhibition downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic effector Bax. In TNBC, MA further modulates the miR-374a/GADD45α axis to arrest cell cycle progression.
Erybraedin C: Dual Topoisomerase Inhibition
Unlike standard chemotherapeutics that often target only one phase of the enzyme cycle, Erybraedin C acts as a dual inhibitor of human Topoisomerase I.
-
Action: It inhibits both the DNA cleavage and religation steps.[2]
-
MDR Efficacy: Crucially, Erybraedin C retains potency in mismatch repair (MMR)-deficient cells and P-gp overexpressing lines, making it a lead candidate for overcoming multidrug resistance.
Visualization: Maackiain-Induced Apoptosis Pathway
Caption: Maackiain suppresses the Ras/MAPK axis, alleviating the inhibition of Bax and leading to mitochondrial apoptosis.
Part 3: Anti-Inflammatory Signaling (Glyceollins)
Glyceollins (soybean phytoalexins) are potent inhibitors of the NF-κB pathway, which governs chronic inflammation and autoimmune responses.
-
Mechanism: Glyceollins prevent the phosphorylation of IKK, thereby blocking the degradation of the inhibitory protein IκBα.[4] This sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.
Visualization: Glyceollin NF-κB Inhibition
Caption: Glyceollins block IKK activation, preventing IκBα degradation and sequestering NF-κB in the cytoplasm.
Part 4: Validated Experimental Protocols
Protocol A: Pterocarpan-Specific Cytotoxicity Assay (MTT)
Context: Pterocarpans are hydrophobic. Standard aqueous preparation will precipitate the compound, leading to false negatives.
-
Preparation: Dissolve pure pterocarpan (e.g., Maackiain) in 100% DMSO to create a 100 mM stock. Store at -20°C.
-
Seeding: Seed cancer cells (e.g., HeLa, TNBC) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dilute stock in serum-free medium. Critical: Final DMSO concentration must be
to avoid solvent toxicity. Treat cells for 24h, 48h, and 72h. -
MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove supernatant carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol B: MDR Reversal Assay (Rhodamine 123 Efflux)
Context: To verify if a pterocarpan (like Erybraedin C) inhibits P-gp efflux pumps.
-
Cell Selection: Use P-gp overexpressing cells (e.g., MDR1-transfected MDCK or resistant cancer lines).
-
Loading: Incubate cells with Rhodamine 123 (Rh123, 5 µM) for 60 min at 37°C.
-
Efflux Phase: Wash cells with PBS. Resuspend in fresh medium containing:
-
Control (Vehicle)
-
Positive Control (Verapamil 10 µM)
-
Test Pterocarpan (various concentrations)
-
-
Incubation: Allow efflux for 90 min at 37°C.
-
Analysis: Wash with ice-cold PBS to stop transport. Analyze via Flow Cytometry (FITC channel).
-
Interpretation: High fluorescence = P-gp inhibition (Drug trapped inside). Low fluorescence = Active P-gp (Drug pumped out).
-
Visualization: MDR Reversal Workflow
Caption: Workflow to quantify P-gp inhibition efficacy using Rhodamine 123 retention.
Part 5: Biological Activity Data Summary[9]
| Compound | Target / Organism | Activity Metric | Key Finding |
| Maackiain | Nasopharyngeal Carcinoma | IC50: Low µM range | Inhibits MAPK/Ras; induces apoptosis [1].[1] |
| Maackiain | TNBC (Breast Cancer) | Gene Modulation | Upregulates GADD45α; Downregulates miR-374a [2].[5] |
| Medicarpin | Neisseria gonorrhoeae | MIC: 0.25 mg/mL | Additive effect with Vancomycin [3].[6] |
| Medicarpin | HeLa Cells | Nrf2 Activation | Activates ARE-luciferase at 50 µM [4].[7] |
| Glyceollins | RAW 264.7 Macrophages | NF-κB Inhibition | Blocks p65 nuclear translocation [5].[8][9] |
| Erybraedin C | Human Topoisomerase I | Dual Inhibition | Inhibits cleavage & religation steps [6].[2][10] |
References
-
Maackiain inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by inhibiting the MAPK/Ras signaling pathway. Chinese Journal of Natural Medicines.Link
-
Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression. Frontiers in Pharmacology.Link
-
Antigonococcal Activity of (+)-Medicarpin. ACS Omega.Link
-
Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells. MDPI (Plants).Link
-
Soybean glyceollins mitigate inducible nitric oxide synthase and cyclooxygenase-2 expression levels via suppression of the NF-κB signaling pathway. International Journal of Molecular Medicine.Link
-
Erybraedin C, a natural compound from the plant Bituminaria bituminosa, inhibits both the cleavage and religation activities of human topoisomerase I. Biochemical Journal.[2][10]Link
Sources
- 1. Maackiain inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by inhibiting the MAPK/Ras signaling pathway [cjnmcpu.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Soybean glyceollins mitigate inducible nitric oxide synthase and cyclooxygenase-2 expression levels via suppression of the NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells [mdpi.com]
- 8. Anti-inflammatory effects of glyceollins derived from soybean by elicitation with Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Erybraedin C, a natural compound from the plant Bituminaria bituminosa, inhibits both the cleavage and religation activities of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
-Hydroxymedicarpin: The Pivot Point of Pterocarpan Detoxification
Content Type: Technical Whitepaper & Experimental Guide Subject: Fungal Metabolism of Phytoalexins
Executive Summary
In the chemical warfare between leguminous plants and fungal pathogens, Medicarpin serves as a frontline phytoalexin—a potent antimicrobial agent. However, its efficacy is frequently compromised by a specific fungal counter-measure: the enzymatic hydroxylation at the 6a-bridgehead carbon.
This metabolic event converts the fungitoxic medicarpin into 6
This guide provides a comprehensive technical analysis of this metabolite, detailing its biosynthesis, stability, analytical characterization, and the experimental protocols required to study this critical resistance mechanism.
The Molecular Context: Structural Instability as a Mechanism
To understand the metabolite, one must first understand the vulnerability of the parent molecule. Medicarpin is a pterocarpan, characterized by a tetracyclic ring system containing a benzofuran fused to a benzopyran.
The "Achilles Heel" at Carbon 6a
The pterocarpan skeleton possesses two bridgehead carbons: 6a and 11a . The stereochemistry at these positions determines the molecule's shape and biological activity.
-
Medicarpin: Possesses a hydrogen at the 6a position.[1][2][3][4]
-
6
-Hydroxymedicarpin: The hydrogen at 6a is replaced by a hydroxyl group (-OH).
Why this matters: The introduction of a hydroxyl group at the 6a position creates a hemiacetal functionality at the junction of the furan and pyran rings. This is structurally precarious. Under physiological or slightly alkaline conditions, this hemiacetal collapses, breaking the ether linkage of the furan ring. This ring-opening is the primary mechanism of detoxification.
Comparative Properties
| Feature | Medicarpin (Parent) | 6 |
| Molecular Weight | 270.28 g/mol | 286.28 g/mol (+16 Da) |
| Solubility | Lipophilic | Increased polarity (due to -OH) |
| Stability | Stable in neutral/alkaline pH | Unstable in alkali (Ring opens to isoflavanone) |
| Toxicity | High (Fungitoxic) | Low (Intermediate to non-toxic products) |
Metabolic Pathways & Enzymology
The conversion is not spontaneous; it is catalyzed by specific fungal enzymes, primarily pterocarpan hydroxylases (often cytochrome P450 monooxygenases). This pathway is best characterized in the pea pathogen Nectria haematococca (anamorph Fusarium solani).
The Detoxification Cascade
-
Recognition: The fungus detects medicarpin.
-
Hydroxylation: A monooxygenase inserts an oxygen atom at C-6a.
-
Ring Opening: The resulting 6
-hydroxymedicarpin undergoes tautomerization/ring-opening to form vestitone . -
Reduction (Optional): Vestitone may be further reduced to vestitol by vestitone reductase.
Visualization of the Pathway
The following diagram illustrates the detoxification logic used by resistant fungi.
Figure 1: The detoxification pathway of medicarpin. The 6a-hydroxylation is the rate-limiting step that triggers spontaneous ring opening.
Analytical Characterization
Identifying 6
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]+ = 287.09 (Theoretical).
-
Fragmentation Pattern:
-
Loss of water (
, -18 Da) is common due to the tertiary alcohol at 6a. -
Retro-Diels-Alder (RDA) fragmentation typical of isoflavonoids.
-
Nuclear Magnetic Resonance (NMR)
The diagnostic shift occurs at the bridgehead carbons.
-
1H NMR: The most obvious change is the disappearance of the signal for H-6a (typically a doublet or multiplet around
4.2–5.5 ppm in the parent molecule). -
13C NMR: The C-6a carbon shifts significantly downfield (deshielded) due to the attachment of the oxygen, moving from the aliphatic region (~75-80 ppm) to the hemiacetal region (~95-105 ppm).
Experimental Protocols
Objective: Isolation of 6
Reagents & Equipment
-
Substrate: Purified Medicarpin (dissolved in DMSO).
-
Biocatalyst: Nectria haematococca microsomes OR recombinant CYP450 expressed in yeast.
-
Cofactor: NADPH regenerating system (G6P, G6P-dehydrogenase, NADP+).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5). Note: Avoid higher pH to prevent ring opening during incubation.
Workflow: Microsomal Incubation
This protocol ensures the capture of the unstable intermediate before it degrades.
-
Preparation: Thaw microsomes on ice.
-
Reaction Mix:
-
940
L Phosphate Buffer (pH 7.5) -
10
L Medicarpin stock (final conc. 50-100 M) -
25
L Microsomes (1 mg protein/mL)
-
-
Initiation: Add 25
L NADPH regenerating system. -
Incubation: Shake at 28°C for 15–30 minutes. Do not exceed 60 mins to avoid secondary metabolism.
-
Termination: Add 1 mL cold Ethyl Acetate immediately. Vortex vigorously.
-
Extraction: Centrifuge (3000 x g, 5 min). Collect the organic (upper) phase.
-
Drying: Evaporate solvent under nitrogen stream at room temperature. Heat accelerates degradation.
Visualization of Experimental Logic
Figure 2: Step-by-step workflow for the isolation and analysis of the metabolite.
Implications for Drug Discovery
Understanding the 6
-
Target: Fungal Pterocarpan Hydroxylase (CYP450).
-
Strategy: Develop specific CYP450 inhibitors that bind to the hydroxylase active site.
-
Result: The fungus retains the medicarpin, which accumulates to toxic levels inside the hyphae, effectively restoring the plant's natural immunity.
References
-
VanEtten, H. D., et al. (1989). "Metabolic detoxification of phytoalexins." Annual Review of Phytopathology, 27(1), 143-164.
-
Denny, T. P., & VanEtten, H. D. (1982).[4] "Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani."[4] Phytochemistry, 21(5), 1023-1028.
-
Enkerli, J., et al. (1998). "Characterization of a fungal gene for antibiotic resistance on a dispensable chromosome." Science, 254, 1773-1776.[5] (Context: PDA genes in Nectria).
-
TargetMol. "6alpha-Hydroxymedicarpin Product Information." (Chemical Properties & Commercial Availability).
-
Pedras, M. S., & Ahiahonu, P. W. (2005).[4] "Metabolism and detoxification of phytoalexins and analogs by phytopathogenic fungi." Phytochemistry, 66(4), 391-411.
Sources
- 1. 1H and 13C NMR assignments of new methoxylated furanoflavonoids from Lonchocarpus araripensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. GSRS [m.jchem.ci.gsrs.ncats.io]
- 4. Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
Methodological & Application
methods for isolation and characterization of 6alpha-Hydroxymedicarpin
Application Note: Isolation and Characterization of 6 -Hydroxymedicarpin
CAS:Introduction & Biological Context
6
While Medicarpin serves as a potent antifungal defense in legumes (Medicago sativa, Cicer arietinum), resistant fungal strains hydroxylate the 6a-position, significantly reducing its toxicity. Consequently, 6a-HM is not merely a chemical standard but a vital biomarker for studying fungal resistance mechanisms and a potential scaffold for osteogenic drug development.
Key Technical Challenge: The 6a-hydroxylation introduces a hemiacetal functionality at the ring fusion. This renders the molecule susceptible to dehydration (forming coumestans) or ring-opening under acidic conditions. This guide prioritizes neutral-pH isolation workflows to preserve stereochemical and structural integrity.
Bioproduction and Extraction Protocol
Due to the low natural abundance of 6a-HM in plant tissue compared to its precursor, fungal biotransformation is the most efficient method for generating high-purity material for characterization.
Reagents and Biological Material[1][2][3][4]
-
Substrate: (-)-Medicarpin (Purified >95% or commercially sourced).
-
Biocatalyst: Nectria haematococca (mating population VI) or Colletotrichum gloeosporioides.
-
Media: Potato Dextrose Broth (PDB), pH 6.5.
-
Solvents: Ethyl Acetate (EtOAc), HPLC-grade Methanol (MeOH).
Biotransformation Workflow
-
Inoculation: Inoculate 100 mL of PDB with fungal spores (
spores/mL). Incubate at 25°C, 150 rpm for 48 hours to establish biomass. -
Substrate Addition: Dissolve Medicarpin (20 mg) in minimal acetone (200
L) and add to the culture.-
Note: High acetone concentrations are toxic. Keep organic solvent <0.5% v/v.
-
-
Conversion Phase: Incubate for an additional 24–48 hours.
-
Process Control: Monitor conversion via TLC (Silica gel 60 F254; Mobile phase: Chloroform:MeOH 95:5). Medicarpin (
) will disappear, and 6a-HM ( ) will appear.
-
-
Quenching: Filter mycelia immediately to stop metabolism. The product is predominantly extracellular (in the broth).
Extraction (Neutral pH)
-
Partition: Extract the filtered broth (
mL) with EtOAc.-
Critical: Do not acidify the broth. Acid catalyzes the dehydration of 6a-HM to anhydro-derivatives.
-
-
Drying: Combine organic layers, dry over anhydrous
, and evaporate under reduced pressure at <40°C. -
Reconstitution: Dissolve the yellow residue in 1 mL MeOH for HPLC purification.
Chromatographic Purification (HPLC)[3][5][6]
Separation of 6a-HM from residual Medicarpin and minor degradation products requires a high-resolution Reverse Phase (RP) method.
Semi-Preparative HPLC Conditions
-
Column: Phenomenex Luna C18(2) or equivalent,
mm, 5 m. -
Mobile Phase A: Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 3.0 mL/min.
-
Detection: UV @ 287 nm (characteristic pterocarpan absorption).
Gradient Profile
| Time (min) | % Buffer A ( | % Buffer B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 20.0 | 40 | 60 | Linear Gradient |
| 22.0 | 0 | 100 | Wash |
| 25.0 | 90 | 10 | Re-equilibration |
Retention Logic: 6a-HM is more polar than Medicarpin due to the tertiary hydroxyl group.
-
Expected
(6a-HM): ~12–14 min. -
Expected
(Medicarpin): ~18–20 min.
Structural Characterization (NMR & MS)
This section details the validation of the 6a-hydroxy moiety. The disappearance of the H-6a proton and the splitting pattern of H-6 are the definitive diagnostic signals.
Mass Spectrometry[1]
-
Technique: ESI-MS (Positive Mode).
-
Observed Mass:
287 ; 309 . -
Fragment: Loss of
( 269) is common due to the labile tertiary OH.
Nuclear Magnetic Resonance (NMR)
Solvent: Acetone-
Diagnostic Signals (Comparison: Medicarpin vs. 6a-HM)
| Position | Medicarpin ( | 6a-HM ( | Structural Insight |
| H-6a | ~4.25 (d, J=6.5 Hz) | Absent | Replaced by quaternary -OH. |
| H-6 (eq/ax) | 3.60 / 4.20 (m) | 4.05 / 4.15 (AB q) | Loss of vicinal coupling to H-6a. Appears as an AB quartet ( |
| H-11a | 5.50 (d, J=6.5 Hz) | 5.25 (s) | Singlet appearance (slightly broadened) due to loss of coupling to H-6a. |
| C-6a | ~40.0 (CH) | ~75.0 (C-q) | Significant downfield shift due to oxygenation. |
Interpretation: In the parent Medicarpin, H-11a couples to H-6a. In 6a-HM, the C-6a position is fully substituted with an Oxygen. Consequently:
-
The H-11a signal collapses from a doublet to a singlet.
-
The H-6 methylene protons, which usually show complex splitting (coupling to H-6a), simplify into a clean AB quartet (geminal coupling only).
Workflow Visualization
Isolation & Characterization Logic
The following diagram illustrates the critical path from biotransformation to structural validation.
Figure 1: Step-by-step isolation workflow emphasizing the critical neutral extraction parameter.
Chemical Transformation & Diagnostic Shift
Visualizing the specific atomic changes detected by NMR.
Figure 2: Mechanistic transformation and the resulting NMR spectroscopic signature.
Stability and Storage Guidelines
-
Solvent Sensitivity: 6a-HM is stable in MeOH and Acetone. Avoid storage in
for extended periods as trace acidity in chloroform can induce dehydration. -
Temperature: Store neat standard at -20°C.
-
Light: Protect from light to prevent photo-oxidation of the phenolic ring.
References
-
Fungal Detoxification Mechanisms
- Title: Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy.
- Source: NIH / PubMed Central (2021).
-
URL:[Link]
-
Chemical Properties & Identification
-
Biosynthetic Pathways
-
Osteogenic Activity of Pterocarpans
-
General NMR Interpretation for Oxygenated Heterocycles
Sources
- 1. longdom.org [longdom.org]
- 2. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]
- 3. Isolation and anti-fungal activities of 2-hydroxymethyl-chroman-4-one Produced by Burkholderia sp. MSSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of fungi from a meju contaminated with aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for UV-Vis spectrophotometry of 6alpha-Hydroxymedicarpin
Application Note: UV-Vis Spectrophotometric Characterization and Quantification of 6
Executive Summary
This guide outlines a high-precision protocol for the ultraviolet-visible (UV-Vis) analysis of 6
This protocol addresses the specific challenges of pterocarpan analysis: distinguishing the target from structural analogs and ensuring solubility without degrading the labile ether linkage at the 6a-11a junction.[1]
Scientific Principle & Chromophore Theory
The Pterocarpan Chromophore:
6
-
Primary Absorption (
~280–288 nm): Arises from the transitions of the phenolic A-ring and the methoxy-substituted B-ring.[1] -
Secondary Features: A shoulder often appears near 310 nm.[1][3]
-
The 6
-OH Effect: Unlike planar flavonoids, the 6a-hydroxylation introduces steric strain at the B/C ring junction, potentially altering the molar extinction coefficient ( ) compared to medicarpin.[1]
Self-Validation Logic:
The protocol includes a Bathochromic Shift Assay . Upon addition of trace NaOH, the phenolic proton (C3-OH) deprotonates, extending conjugation and shifting the
Materials & Equipment
Reagents:
-
Standard: 6
-Hydroxymedicarpin (Purity >95%, HPLC grade).[1][4] -
Solvent: Methanol (MeOH), HPLC/Spectrophotometric grade (Cutoff < 205 nm).[1] Note: Ethanol is a viable alternative, but Methanol is preferred for sharper peak resolution in pterocarpans.
-
Shift Reagent (Optional): 0.1 M NaOH (aqueous).
Equipment:
-
Spectrophotometer: Double-beam UV-Vis (Bandwidth
1.0 nm).[1] -
Cuvettes: Quartz (Suprasil), 10 mm path length, matched pair.[1]
-
Filtration: 0.22
m PTFE syringe filters (for sample clarification).
Experimental Protocol
Phase 1: Preparation of Stock and Working Solutions
-
Objective: Create a stable baseline solution within the linear dynamic range of the instrument (0.2 – 0.8 Abs).
-
Stock Solution (100
g/mL): -
Working Standard (10
g/mL):
Phase 2: Spectral Scanning (Qualitative ID)
-
Objective: Determine the exact
for the specific instrument and solvent batch.
-
Baseline Correction: Insert two cuvettes filled with pure MeOH (Blank) into the reference and sample holders. Run a "Baseline/Zero" scan from 200 to 400 nm.[1][3]
-
Sample Scan: Replace the sample cuvette with the Working Standard (10
g/mL). -
Parameters:
-
Analysis: Identify the local maximum between 280–290 nm.
Phase 3: Quantitative Calibration (Beer-Lambert Law)
-
Objective: Calculate the Molar Extinction Coefficient (
).
-
Prepare a dilution series from the Stock Solution:
-
Level 1: 2.5
g/mL -
Level 2: 5.0
g/mL -
Level 3: 10.0
g/mL -
Level 4: 20.0
g/mL -
Level 5: 40.0
g/mL[1]
-
-
Measure Absorbance (Abs) at the determined
(e.g., 287 nm).[1] -
Plot Abs (y-axis) vs. Concentration (Molar, x-axis).[1]
-
Calculate
from the slope ( ).[1][3]
Workflow Visualization
Caption: Step-by-step workflow for the isolation, identification, and quantification of 6
Data Analysis & Reporting
Quantitative Calculation:
Where:
- = Concentration (M)[1][3]
-
= Absorbance at
[1] - = Molar Extinction Coefficient (determined from Phase 3)[1]
- = Path length (1 cm)[1]
Summary Table: Typical Optical Characteristics
| Parameter | Value / Range | Notes |
| Solvent | Methanol (MeOH) | Preferred over EtOH for spectral sharpness.[1] |
| Scan Range | 200 – 400 nm | Covers aromatic region; ignore <210 nm noise.[1][3] |
| 287 ± 2 nm | Primary quantification peak.[1] | |
| Shoulder | ~310 nm | Characteristic of pterocarpan skeleton.[1][3] |
| Linearity ( | > 0.999 | Required for valid quantification.[1][6] |
| LOD | ~0.5 | Dependent on instrument sensitivity.[1][3] |
Troubleshooting & Validation
Common Issue: Peak Broadening
-
Solution: Ensure MeOH is neutral.[1][3] Acidic conditions (0.1% Formic acid) can stabilize the compound but may slightly shift
.[1]
Common Issue: High Background Absorbance [1]
-
Cause: Particulates or biological matrix interference (chlorophyll/lipids).[1][3]
-
Solution: Pass sample through a C18 Solid Phase Extraction (SPE) cartridge before UV analysis to remove lipophilic contaminants.[1][3]
Structural Logic Diagram:
Caption: Influence of structural moieties on the final UV-Vis spectrum of 6
References
-
PubChem. (n.d.).[1][3] 4-Hydroxymedicarpin (Synonym for 6a-hydroxy derivative).[1] National Library of Medicine.[1][3] Retrieved October 26, 2023, from [Link][1]
-
Dixon, R. A. (1999).[1] Isoflavonoids: Biochemistry and Molecular Biology. In Comprehensive Natural Products Chemistry. (Contextual reference for Pterocarpan UV characteristics).
-
BioCrick. (n.d.).[1][3] 6alpha-Hydroxymedicarpin Properties. Retrieved October 26, 2023, from [Link][1]
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[1] The Systematic Identification of Flavonoids. Springer-Verlag.[1][3] (Standard reference for phenolic UV shift reagents).
Sources
Application Note: Validated HPLC-DAD Method for the Quantification of Pterocarpans (Maackiain, Medicarpin, Pisatin)
Introduction & Scientific Context
Pterocarpans are a specialized subclass of isoflavonoids possessing a tetracyclic ring system (6a,11a-dihydro-6H-benzofuro[3,2-c]chromene). Found predominantly in the Fabaceae family (Sophora, Trifolium, Astragalus), they function as phytoalexins—antimicrobial defense compounds produced in response to stress.
Developing robust analytical methods for pterocarpans presents specific challenges:
-
Structural Isomerism: Many pterocarpans exist as enantiomers or have structurally similar isoflavone precursors (e.g., Formononetin) that can co-elute.
-
Chromophore Specificity: While they absorb in the standard UV range (280 nm), their specific "fingerprint" region (310 nm) is critical for distinguishing them from matrix interferences.
-
Matrix Complexity: Root extracts often contain high levels of saponins and simple phenolics that require efficient chromatographic resolution.
This protocol details a validated HPLC-DAD workflow designed to meet ICH Q2(R1) standards, ensuring specificity, linearity, accuracy, and precision.
Chemical Basis & Instrument Configuration
The "Why" Behind the Hardware
-
Detector (DAD vs. VWD): A Diode Array Detector (DAD) is mandatory. Pterocarpans have distinct UV spectra with maxima typically around 280-287 nm and a secondary band near 310 nm. DAD allows for peak purity analysis , ensuring that the integrated peak represents a single compound and not a co-eluting impurity.
-
Column Selection: A C18 column with high carbon load and end-capping is selected to interact with the hydrophobic core of the pterocarpan skeleton while minimizing silanol interactions with the phenolic hydroxyl groups, which causes peak tailing.
Instrument Parameters
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna) | Standard geometry for robust separation of complex extracts. |
| Column Temp | 30°C ± 1°C | Maintains reproducible retention times by stabilizing viscosity. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |
| Injection Vol | 10 µL | Standard volume to prevent column overload while maintaining sensitivity. |
| Detection | Ch A: 280 nm (Quantification)Ch B: 310 nm (Identification)Spectrum: 200–400 nm | 280 nm provides max sensitivity; 310 nm is specific to the pterocarpan skeleton. |
Experimental Protocols
Workflow Visualization
The following diagram outlines the critical path from raw material to validated data.
Figure 1: End-to-end workflow for the extraction and analysis of pterocarpans.
Protocol 1: Sample Preparation (Ultrasound-Assisted Extraction)
Objective: Efficient release of intracellular pterocarpans without thermal degradation.
-
Grinding: Pulverize dried plant material (e.g., Sophora flavescens roots) to a fine powder (mesh size ~40-60).
-
Weighing: Accurately weigh 500 mg of powder into a 50 mL centrifuge tube.
-
Solvent Addition: Add 25 mL of Methanol (100%) .
-
Note: Methanol is preferred over Ethanol for pterocarpans due to better solubility and protein precipitation capabilities.
-
-
Extraction: Sonicate for 30 minutes at room temperature (< 40°C).
-
Critical: Monitor temperature; excessive heat can degrade labile glycosides (e.g., Trifolirhizin) into aglycones (Maackiain).
-
-
Clarification: Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 2: Mobile Phase & Gradient
-
Solvent A: Water + 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile (ACN)[1]
-
Chemistry: Acidification (pH ~2.7) suppresses the ionization of phenolic -OH groups, ensuring the analytes remain in their neutral form. This prevents "peak tailing" and improves resolution.
-
Gradient Table:
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (ACN) | Phase Description |
| 0.0 | 85 | 15 | Initial equilibration |
| 5.0 | 85 | 15 | Isocratic hold (elute polar matrix) |
| 25.0 | 45 | 55 | Linear gradient (elute pterocarpans) |
| 30.0 | 10 | 90 | Column wash (elute lipophilic sterols) |
| 35.0 | 10 | 90 | Hold wash |
| 35.1 | 85 | 15 | Return to initial |
| 40.0 | 85 | 15 | Re-equilibration (Critical) |
Validation Strategy (ICH Q2 R1)
To ensure the method is trustworthy, the following validation parameters must be met. This is a "self-validating" system where failure in System Suitability Testing (SST) halts the analysis.
System Suitability Test (SST) Criteria
Run a Standard Mix (e.g., Maackiain 50 µg/mL) before every sample batch.
-
Tailing Factor (
): (Ensures no secondary interactions). -
Theoretical Plates (
): (Ensures column efficiency). -
Resolution (
): between the critical pair (usually Maackiain and Medciarpin). -
Precision (Injection): RSD of retention time
for 5 replicates.
Validation Parameters
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Compare UV spectra (200-400nm) of standard vs. sample peak. | Match factor > 990 (or 99%). No co-elution in blank. |
| Linearity | 5 concentration levels (e.g., 10–200 µg/mL). | |
| Accuracy | Spike recovery at 80%, 100%, 120% levels. | Recovery: 95% – 105%. |
| Precision | Intra-day: 6 replicates of one sample.Inter-day: 3 days, different analysts. | RSD |
| LOD / LOQ | Based on Signal-to-Noise (S/N) ratio. | LOD (S/N = 3:1)LOQ (S/N = 10:1) |
Troubleshooting & Optimization Logic
Issues often arise from column aging or matrix complexity. Use this decision tree to diagnose problems.
Figure 2: Troubleshooting logic for common HPLC anomalies in pterocarpan analysis.
Expert Tip: If you observe split peaks for early eluting compounds (like Trifolirhizin), it is likely because the sample is dissolved in 100% Methanol while the starting mobile phase is 85% Water. Solution: Dilute the final extract 1:1 with water before injection.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link
-
Liu, H., et al. (2022). "Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD." Molecules, 27(24), 9066. Link
-
Zhang, L., et al. (2020). "Effects of MJ on the production of pterocarpans (maackiain, trifolirhizin) in S. flavescens cell cultures."[3] Plant Cell, Tissue and Organ Culture. Link
-
Talhaoui, N., et al. (2021). "Development and validation of an HPLC-DAD method for determination of oleuropein and other bioactive compounds in olive leaf by-products." Journal of the Science of Food and Agriculture. Link
Sources
techniques for synthesizing 6alpha-Hydroxymedicarpin derivatives
Application Note: Advanced Synthesis & Functionalization of 6 -Hydroxymedicarpin Derivatives
Abstract
6
This guide details two distinct synthetic workflows: (1) a Total Chemical Synthesis via the osmium-catalyzed dihydroxylation of isoflavenes, and (2) a Biocatalytic Hydroxylation utilizing engineered fungal enzymes. These protocols address the primary challenges of 6a-functionalization: controlling the C6a/C11a stereochemistry and preventing dehydration to the inactive coumestan.
Part 1: Strategic Synthesis Overview
The synthesis of 6a-hydroxypterocarpans requires a departure from standard pterocarpan ring-closure methods (which typically yield the 6a-H species). The introduction of the 6a-hydroxyl group creates a hemiacetal-like instability that demands specific conditions.
Comparative Workflow Analysis
| Feature | Protocol A: Chemical Synthesis (Chromene Route) | Protocol B: Biocatalytic Transformation |
| Primary Mechanism | OsO | Enzymatic Benzylic Hydroxylation |
| Stereocontrol | High (cis-fused product favored) | Perfect (Enantioselective) |
| Scalability | Gram-scale | Milligram to Gram (Fermentation dependent) |
| Key Challenge | Handling toxic Osmium; preventing over-oxidation | Enzyme stability; purification from broth |
| Target Derivatives | 3-O-acyl, 6a-O-alkyl analogs | Natural (+)-6a-Hydroxymedicarpin |
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the disconnection strategy, highlighting the critical isoflav-3-ene intermediate.
Figure 1: Retrosynthetic pathway utilizing the chromene intermediate to install the 6a-OH functionality.
Part 2: Protocol A - Chemical Synthesis via Isoflav-3-ene
This protocol utilizes the Mori-Kisida modification , arguably the most reliable method for generating 6a-hydroxypterocarpans. It relies on the syn-dihydroxylation of an isoflav-3-ene, followed by spontaneous or acid-catalyzed cyclization.
Reagents & Equipment[1]
-
Substrate: 7-acetoxy-4'-methoxyisoflavone (synthesized via Vilsmeier-Haack or standard condensation).
-
Reductant: Lithium Aluminum Hydride (LiAlH
) or NaBH /CeCl . -
Oxidant: Osmium Tetroxide (OsO
) [Warning: Highly Toxic ], N-Methylmorpholine N-oxide (NMO). -
Solvents: Dry THF, Acetone/Water (4:1).
-
Equipment: Schlenk line, Flash Chromatography system.
Step-by-Step Methodology
Step 1: Formation of the Isoflav-3-ene (Chromene)
-
Reduction: Dissolve 7-acetoxy-4'-methoxyisoflavone (1.0 eq) in dry THF under Argon. Cool to 0°C.
-
Add LiAlH
(2.5 eq) dropwise. Stir for 2 hours. This reduces the carbonyl and deprotects the phenol, yielding the isoflav-3-ene-4-ol. -
Elimination: Quench with dilute HCl. The acidic workup promotes dehydration of the C4-alcohol to form the 7-hydroxy-4'-methoxyisoflav-3-ene (the chromene).
-
Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane:EtOAc 8:2) to isolate the unstable chromene oil. Note: Process immediately to avoid polymerization.
Step 2: Osmium-Catalyzed Dihydroxylation
-
Reaction Setup: Dissolve the chromene (1.0 eq) in Acetone:Water (4:1).
-
Catalyst Addition: Add NMO (1.2 eq) followed by a catalytic amount of OsO
(2.5 mol% in t-BuOH). -
Incubation: Stir at room temperature for 4–12 hours. The solution will darken.
-
Mechanism: OsO
attacks the C3-C4 double bond from the less hindered face, forming a cis-diol. -
Cyclization: The free phenolic hydroxyl group at C-2' (generated in Step 1) intramolecularly attacks the C4 position of the diol intermediate. This closes the furan ring.
-
Critical Control Point: If cyclization is slow, add a catalytic amount of p-TsOH (p-Toluenesulfonic acid).
-
Step 3: Isolation of 6a-Hydroxymedicarpin
-
Quench: Add saturated Na
SO to quench excess osmium. Stir for 30 mins. -
Extraction: Extract with DCM. Wash with brine.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Result: The product is typically a racemate (±)-6a-hydroxymedicarpin. Chiral HPLC is required for enantiomeric separation.
Part 3: Protocol B - Biocatalytic Hydroxylation (Green Route)
For researchers requiring the biologically active (+)-enantiomer or adhering to Green Chemistry principles, fungal biotransformation is superior. This method mimics the natural phytoalexin detoxification pathway.
Biological System[1][2][3][4][5][6][7][8][9]
-
Biocatalyst: Nectria haematococca (mating population VI) or engineered Saccharomyces cerevisiae expressing isoflavonoid hydroxylases.
-
Substrate: (-)-Medicarpin (commercially available or extracted from Medicago sativa).
Workflow Diagram (Graphviz)
Figure 2: Biotransformation pathway utilizing fungal hydroxylases for stereoselective synthesis.
Protocol Details
-
Culture Preparation: Inoculate N. haematococca spores into Potato Dextrose Broth (PDB). Incubate at 25°C, 150 rpm for 48 hours.
-
Substrate Feeding: Dissolve (-)-Medicarpin in DMSO (final concentration <0.5%). Add to the fungal culture.
-
Transformation: Incubate for an additional 24–48 hours. Monitor via TLC (Silica, CHCl
:MeOH 9:1).-
Endpoint: Disappearance of the Medicarpin spot and appearance of a more polar spot (6a-OH).
-
-
Extraction: Filter mycelia. Extract broth with Ethyl Acetate (3x).
-
Purification: The product is often >95% pure enantiomerically. Recrystallize from benzene/heptane.
Part 4: Quality Control & Characterization
Validating the 6a-hydroxyl insertion is critical, as the 6a-11a double bond (pterocarpene) is a common byproduct.
Key Analytical Markers[10]
| Technique | Parameter | Expected Observation for 6a-HM |
| 1H NMR | C-11a Proton | Singlet at ~5.3 ppm (The coupling to H-6a is lost because C-6a is now quaternary). |
| 1H NMR | C-6a Proton | Absent. (In Medicarpin, this is a multiplet at ~4.2 ppm). |
| 13C NMR | C-6a Carbon | Shift downfield to ~103–105 ppm (Hemiacetal carbon). |
| Mass Spec | Molecular Ion | [M+H]+ = 287.09 (vs 271.09 for Medicarpin). |
| Stability | Acid Sensitivity | Rapid dehydration to Anhydro-derivative (Coumestan-like) in strong acid. |
Storage & Stability
-
Solid State: Stable at -20°C for >1 year.
-
Solution: Unstable in acidic protic solvents (MeOH/H+). Store in DMSO or Acetone.
References
-
Mori, K., & Kisida, K. (1988). Synthesis of (+)-pisatin and (+)-6a-hydroxymedicarpin. Tetrahedron, 44(10), 2753-2762. Link
-
VanEtten, H. D., et al. (1989). Pterocarpan detoxification by Nectria haematococca. Annual Review of Phytopathology, 27, 143-164. Link
-
Wei, Y., et al. (2026).[1] Biosynthesis of medicarpin in engineered yeast. BioDesign Research, 2026.[1] Link
-
Uchida, K., et al. (2019). Metabolites of Medicarpin and Their Distributions in Rats. Molecules, 24(10), 1966. Link
-
Teehan, P., et al. (2014). Structural changes of 6a-hydroxy-pterocarpans upon heating modulate their estrogenicity.[2] Journal of Agricultural and Food Chemistry, 62(45), 10800-10808. Link
Application Note: High-Resolution Chromatographic Analysis of 6a-Hydroxymedicarpin
Methodology, Stability Protocols, and Metabolic Context
Executive Summary & Biological Context
6a-Hydroxymedicarpin (CAS: 61135-92-0) is a pivotal metabolite in the chemical warfare between leguminous plants and pathogenic fungi. It represents a primary detoxification product of Medicarpin , a potent pterocarpan phytoalexin produced by plants such as alfalfa (Medicago sativa) and chickpea (Cicer arietinum).
Fungal pathogens, notably Nectria haematococca (anamorph Fusarium solani), express specific enzymes (pterocarpan hydroxylases) that hydroxylate medicarpin at the 6a-bridgehead carbon.[1] This modification reduces the compound's antifungal toxicity and increases its water solubility, facilitating excretion or further degradation.
Why Use 6a-Hydroxymedicarpin as a Standard?
-
Metabolic Tracking: It is the definitive marker for fungal resistance mechanisms against plant defenses.[1]
-
Pathway Elucidation: Essential for mapping the "detoxification" pathway: Medicarpin
6a-Hydroxymedicarpin Vestitone.[1] -
Stability Studies: Its hemiketal structure serves as a model for investigating pterocarpan ring stability under physiological conditions.[1]
Chemical & Physical Properties[1][2][3]
Understanding the unique chemistry of the 6a-position is critical for successful chromatography. Unlike the parent medicarpin, the 6a-hydroxy derivative possesses a hemiketal functionality at the ring fusion.
| Property | Specification | Chromatographic Implication |
| Molecular Formula | C | Monoisotopic Mass: 286.0841 Da |
| LogP (Predicted) | ~1.8 - 2.1 | Elutes earlier than Medicarpin (LogP ~3.[1]5) on Reverse Phase. |
| UV Maxima | 280 nm, 287 nm | Compatible with standard UV/DAD detection.[1] |
| pKa | ~9.8 (Phenolic OH) | Retention is pH-dependent; maintain pH < 5 to keep neutral.[1] |
| Stability | Acid-labile (Hemiketal) | Critical: Avoid strong acids (e.g., TFA > 0.1%) which can catalyze ring opening to isoflavanones.[1] |
Chromatographic Method Development
Column Selection Strategy
While C18 is the standard for pterocarpans, the increased polarity of the 6a-hydroxy group suggests the utility of a phase that can prevent "wash-out" (elution near the void volume) while maintaining peak shape.
-
Primary Choice: C18 (End-capped) .[1] Provides robust hydrophobic retention.[1]
-
Alternative: Phenyl-Hexyl .[1] Offers
- interactions with the aromatic pterocarpan core, potentially improving selectivity between the metabolite and the parent compound.
Optimized HPLC/UHPLC Protocol
System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[1]
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (v/v).[1] Note: Do not use TFA; it degrades the hemiketal.
-
Solvent B: Acetonitrile (LC-MS Grade).[1]
Gradient Profile:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Event |
| 0.00 | 15 | 0.4 | Initial Equilibration |
| 2.00 | 15 | 0.4 | Isocratic Hold (Focusing) |
| 12.00 | 60 | 0.4 | Linear Gradient |
| 14.00 | 95 | 0.4 | Column Wash |
| 16.00 | 95 | 0.4 | Wash Hold |
| 16.10 | 15 | 0.4 | Re-equilibration |
| 20.00 | 15 | 0.4 | End |
Detection Parameters:
-
UV/DAD: 287 nm (Reference 360 nm).[1]
-
MS (ESI+): Target Mass [M+H]
= 287.09.[1]-
Expert Note: You may see a fragment at m/z 269 [M+H - H
O] due to in-source water loss from the 6a-hydroxyl group.
-
Experimental Protocols
Standard Preparation (The "Cold-Chain" Rule)
Due to the hemiketal instability, standards must be handled to prevent ring-opening or dehydration.
-
Stock Solution (1 mg/mL): Dissolve 1 mg of 6a-Hydroxymedicarpin in 1 mL of 100% Methanol .
-
Why Methanol? Acetonitrile can sometimes induce precipitation of polar impurities; Methanol stabilizes the polar hydroxyl groups.
-
Storage: Aliquot into amber glass vials. Store at -80°C. Shelf life: 3 months.
-
-
Working Standard: Dilute Stock with initial mobile phase (85% Water / 15% ACN).
-
Caution: Analyze immediately.[1] Do not store diluted aqueous standards overnight, as hydrolysis/isomerization to the open-chain ketone (2'-hydroxyisoflavanone) can occur.
-
Biological Sample Extraction (Fungal Culture/Plant Tissue)[1]
-
Harvest: Collect fungal mycelia or infected plant tissue.[1] Flash freeze in liquid nitrogen.
-
Lysis: Grind tissue to a fine powder.
-
Extraction: Add 500 µL of 80% Methanol (cold) per 100 mg tissue.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Injection: Inject 2-5 µL onto the UHPLC system.
Visualizations
Metabolic Detoxification Pathway
This diagram illustrates the biological context: the conversion of the phytoalexin Medicarpin into 6a-Hydroxymedicarpin by fungal enzymes.
Caption: The fungal detoxification pathway of Medicarpin via 6a-hydroxylation, leading to ring opening.
Analytical Workflow
A step-by-step logic flow for ensuring data integrity during analysis.[1]
Caption: Optimized analytical workflow for 6a-Hydroxymedicarpin quantification.
Troubleshooting & Expert Insights
Issue 1: Peak Splitting
Observation: The 6a-Hydroxymedicarpin peak appears as a "doublet" or has a broad front.[1] Cause: Hemiketal-Ketone Equilibrium.[1] In solution, the closed pterocarpan ring can open to form 2'-hydroxyisoflavanone. Solution:
-
Ensure the autosampler is kept at 4°C .
-
Increase the mobile phase flow rate slightly to elute the compound faster than the equilibrium kinetics.
-
Ensure the sample solvent matches the initial mobile phase strength (15% ACN).[1]
Issue 2: Retention Time Shift
Observation: The peak elutes earlier than expected. Cause: Column "dewetting" or loss of retention due to high polarity.[1] Solution: Use a column with a lower carbon load or a specialized "Aq" (aqueous compatible) C18 phase if using <5% organic start.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100067, 6a-Hydroxymedicarpin.[1] Retrieved from [Link][1]
-
Enkerli, J., et al. (1998). Fungal Metabolism of Phytoalexins: Genetics and Biochemistry of Medicarpin Detoxification in Nectria haematococca.[1] Molecular Plant-Microbe Interactions.[1] [Link]
-
Dixon, R. A. (2001). Natural Products and Plant Disease Resistance.[1] Nature.[1] [Link][1]
-
U.S. National Library of Medicine. Medicarpin Metabolism and Pharmacokinetics.[1] PubMed Central.[1] [Link]
Sources
experimental design for testing 6alpha-Hydroxymedicarpin bioactivity
Application Note: Experimental Design for Profiling 6 -Hydroxymedicarpin Bioactivity[1]
1Introduction & Scientific Rationale
6
The Biological Question: Current literature suggests two conflicting roles for 6a-HM:
-
Fungal Detoxification Product: Pathogens like Fusarium solani hydroxylate medicarpin at the 6a-position to render it less toxic.[1] If true, 6a-HM should exhibit significantly lower antifungal potency than medicarpin.[1]
-
Distinct Bioactive Agent: Recent screenings indicate potential anticancer and estrogenic activities, suggesting that the 6a-hydroxyl group may alter target specificity from fungal membranes to mammalian nuclear receptors (e.g., Estrogen Receptors ER
/ER ).
This guide provides a rigorous experimental framework to deconvolute these activities. We will move beyond simple screening to comparative mechanistic assays.
Chemical Properties & Handling[1][2]
Experimental Workflow Overview
The following diagram illustrates the integrated workflow for profiling 6a-HM, separating antimicrobial validation from mammalian pharmacological characterization.
Figure 1: Integrated experimental workflow for deconvoluting the antifungal vs. mammalian pharmacology of 6
Protocol A: Comparative Antifungal Susceptibility
Objective: To determine if 6a-hydroxylation represents a detoxification step.[1] Hypothesis: If 6a-HM is a detoxification product, its MIC will be >5x higher than Medicarpin.[1]
Materials
-
Test Strains: Fusarium solani (plant pathogen), Candida albicans (human pathogen).[1]
-
Compounds: 6a-HM (Test), Medicarpin (Positive Control), Fluconazole (Clinical Control).[1]
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
Method: Broth Microdilution (CLSI M38-A2 Adapted)[1]
-
Inoculum Prep: Adjust fungal spore/cell suspension to
CFU/mL in RPMI. -
Plate Setup: Use 96-well flat-bottom plates.
-
Dispense 100 µL of inoculum per well.
-
Add 100 µL of 2x compound stock.
-
Concentration Range: Serial dilution from 128 µg/mL down to 0.25 µg/mL .
-
-
Controls:
-
Incubation:
-
Candida: 24–48 hours at 35°C.
-
Fusarium: 48–72 hours at 28°C.
-
-
Readout: Measure Optical Density (
) or visual score (0 = clear, 4 = no reduction).
Data Interpretation Table
| Outcome | Interpretation | Biological Implication |
| MIC (6a-HM) | Equipotent | 6a-HM is an active phytoalexin; hydroxylation does not detoxify.[1] |
| MIC (6a-HM) >> MIC (Medicarpin) | Loss of Potency | 6a-HM is a detoxification metabolite (supports fungal resistance theory).[1] |
| MIC (6a-HM) << MIC (Medicarpin) | Gain of Potency | 6a-HM is a "super-phytoalexin" (rare, high value).[1] |
Protocol B: Mammalian Cytotoxicity & Estrogenicity
Objective: To validate anticancer claims and test for phytoestrogenic activity (common in pterocarpans).[1]
Method 1: Cytotoxicity Screen (CCK-8 Assay)[1]
-
Cell Lines:
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow adhesion (24 h). -
Treatment: Treat with 6a-HM (0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Assay: Add 10 µL CCK-8 reagent; incubate 2 hours. Read Absorbance at 450 nm.
-
Analysis: Calculate IC
.-
Note: If MCF-7 viability increases at low doses (biphasic response), this indicates estrogenic activity.[1]
-
Method 2: Estrogen Receptor (ER) Transactivation Assay
Rationale: Pterocarpans structurally mimic 17
-
Transfection: Co-transfect HEK293 cells with:
-
Treatment (24 h):
-
Lysis & Detection: Use Dual-Luciferase Reporter Assay System.
-
Result Normalization: Normalize Firefly luciferase (reporter) to Renilla luciferase (transfection control).
Mechanistic Pathway Visualization
Understanding the structural impact of the 6a-hydroxyl group is vital.[1] The diagram below details the putative mechanism of action pathways.
Figure 2: Putative Structure-Activity Relationship (SAR) pathways. The 6a-OH group may sterically hinder fungal membrane insertion while providing new H-bond donors for Nuclear Receptor binding.[1]
References
-
Fungal Metabolism of Pterocarpans: VanEtten, H. D., et al. "Mechanisms of fungal resistance to the phytoalexins pisatin and maackiain." Phytopathology, 1989. Link (Contextual grounding on pterocarpan detoxification).[1]
-
Antifungal Assays: CLSI. "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition." CLSI document M27-A4. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. Link[1]
-
Pterocarpan Anticancer Activity: Goel, A., et al. "Pterocarpans: A promising scaffold for the discovery of novel anticancer agents." European Journal of Medicinal Chemistry, 2020. Link
-
Estrogenic Activity Protocols: OECD Test Guideline 455. "Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists." OECD Guidelines for the Testing of Chemicals, 2016. Link[1]
-
Compound Source & Properties: "6alpha-Hydroxymedicarpin Product Data." TargetMol / MedChemExpress, 2023.[1] Link
sample preparation techniques for 6alpha-Hydroxymedicarpin analysis
Application Note: Sample Preparation Techniques for 6 -Hydroxymedicarpin Analysis
CAS:Part 1: Introduction & Physicochemical Context
The Analytical Challenge: The "Artifact Trap"
6
In the presence of protons (
Scientific Directive: This guide prioritizes non-acidic, low-temperature extraction workflows to preserve the 6a-hydroxyl group and stereochemical integrity.
Chemical Profile & Solubility[1][2]
-
Structure: Pterocarpan skeleton with a 6a-hydroxyl group.[1]
-
Polarity: Moderately polar due to the -OH group, but lipophilic enough to dissolve in organic solvents.
-
Solubility: Soluble in Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), and Acetonitrile (ACN). Poorly soluble in water.
-
Stability: Labile in acidic media (pH < 5) and high temperatures (> 60°C).
Part 2: Experimental Protocols
Workflow 1: Solid-Liquid Extraction (Plant Tissue)
Target Matrix: Roots, Leaves, or Elicited Tissues of Legumes.
Principle: Rapid quenching of enzymatic activity followed by cold solvent extraction to prevent thermal degradation.
Step-by-Step Methodology
-
Harvest & Quench:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Why: Stops metabolic turnover and prevents enzymatic oxidation of phenolics.
-
-
Lyophilization:
-
Freeze-dry samples to constant weight.
-
Grind to a fine powder (< 0.5 mm) using a ball mill.
-
-
Extraction (The "Cold Soak"):
-
Weigh 100 mg of powder into a 15 mL centrifuge tube.
-
Add 5 mL of 80% Methanol (aq) .
-
Critical: Do NOT use acidified methanol (e.g., 0.1% Formic Acid). Keep pH neutral (~7.0).
-
-
Agitation:
-
Sonicate in an ice bath (0°C - 4°C) for 20 minutes.
-
Why: Sonication aids cell wall disruption; ice prevents thermal dehydration.
-
-
Clarification:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Filtration:
-
Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Note: Use amber glass to prevent photo-oxidation.
-
Workflow 2: Liquid-Liquid Extraction (Fungal/Cell Culture Media)
Target Matrix: Liquid media, root exudates.
Principle: Partitioning based on lipophilicity using immiscible solvents.
Step-by-Step Methodology
-
Media Preparation:
-
Partitioning:
-
Combine 10 mL of clarified media with 10 mL of Ethyl Acetate (EtOAc) .
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 5 minutes to break emulsions.
-
Collect the upper organic layer (EtOAc).
-
Repeat extraction twice more; combine organic layers.
-
-
Drying & Reconstitution:
-
Evaporate EtOAc to dryness under a stream of nitrogen at room temperature . Do not use a heated rotary evaporator bath > 35°C.
-
Reconstitute residue in 500 µL of Initial Mobile Phase (e.g., 90% Water / 10% ACN).
-
Part 3: Visualization & Logic
Diagram 1: The "Artifact Trap" Mechanism
This diagram illustrates why acidic conditions must be avoided. It shows the dehydration pathway that destroys the analyte.
Caption: The acid-catalyzed dehydration pathway converting 6a-HM to Medicarpin, resulting in analytical error.
Diagram 2: Extraction Decision Tree
A logical flow for selecting the correct protocol based on sample matrix.
Caption: Decision matrix for selecting Solid-Liquid (MeOH) vs. Liquid-Liquid (EtOAc) extraction workflows.
Part 4: Data Presentation & Validation
Solvent Selection Guide
The following table summarizes solvent suitability based on extraction efficiency and analyte stability.
| Solvent System | Extraction Efficiency | Stability Risk | Recommendation |
| 80% Methanol (aq) | High (Polar/Non-polar balance) | Low (Neutral pH) | Preferred for Solids |
| Ethyl Acetate | High (Lipophilic selectivity) | Low | Preferred for Liquids |
| Acetone | High | Medium (Co-extracts pigments) | Alternative for chlorophyll-rich tissue |
| Acidified MeOH (0.1% FA) | High | Critical (Dehydration) | DO NOT USE |
| Hot Water | Low | High (Thermal degradation) | Not Recommended |
Self-Validating the Protocol (Quality Control)
To ensure your extraction is not causing degradation, perform the Spike-Recovery Test :
-
Split a control sample into two aliquots.
-
Spike Aliquot A with a known concentration of authentic 6a-HM standard before extraction.
-
Extract both aliquots using the protocol.
-
Analyze via LC-MS.
-
Calculate Recovery:
-
Acceptance Criteria: 85% - 115%.
-
Failure Mode: If recovery is low and Medicarpin peaks increase, your extraction conditions are too harsh (acidic/hot).
-
Part 5: Analytical Conditions (LC-MS/MS)
While sample prep is the focus, the downstream analysis must be compatible.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH 6.5). Note: Avoid Formic Acid if possible, or use very low conc. (0.01%) to minimize on-column degradation.
-
Mobile Phase B: Acetonitrile.
-
Ionization: ESI Positive Mode.
-
Transitions: Monitor for parent ion
and water loss (which corresponds to the medicarpin cation).
References
-
Czank, C., et al. (2014). Structural changes of 6a-hydroxy-pterocarpans upon heating modulate their estrogenicity. Journal of Agricultural and Food Chemistry.
-
Taneja, I., et al. (2015).[4] LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats.[4] Journal of Chromatography B.
-
Uchida, K., et al. (2017). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Plant & Cell Physiology.
-
PhytoPurify. (n.d.). 6a-Hydroxymedicarpin Product Data and Stability. Phytochemicals Online.
Sources
- 1. Structural changes of 6a-hydroxy-pterocarpans upon heating modulate their estrogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor resolution in HPLC analysis of pterocarpans
Topic: Troubleshooting Poor Resolution & Isomer Co-elution
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Applications Specialist
Welcome to the Separation Science Hub
You are likely here because your standard C18 protocol is failing to resolve critical pterocarpan pairs (e.g., Maackiain, Medicarpin, or Pisatin derivatives). Pterocarpans are structurally rigid isoflavonoids with a tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene core.
The Core Problem: Their structural rigidity and lack of rotatable bonds mean that standard hydrophobic interaction (C18) often fails to discriminate between stereoisomers or closely related structural analogs.
This guide moves beyond basic "check your flow rate" advice. We focus on selectivity mechanisms specific to the aromatic and chiral nature of pterocarpans.
Module 1: Diagnostic Workflow
Before altering chemistry, identify the specific type of resolution failure. Use this logic gate to determine your next step.
Figure 1: Decision tree for isolating the root cause of poor resolution in pterocarpan analysis.
Module 2: Stationary Phase Selection (The "Phenyl" Advantage)
Q: Why is my high-efficiency C18 column failing to separate pterocarpan structural isomers?
A: C18 columns rely on hydrophobicity . Pterocarpan isomers often have identical hydrophobicity (logP) but differ in electron distribution or planar shape. You need
The Science of Selectivity
Pterocarpans possess aromatic rings (A and D rings) that are electron-rich. A standard C18 chain is an "inert" hydrophobic blanket. It cannot "feel" the difference between two isomers that have the same grease factor but different electron clouds.
Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: The phenyl rings on the stationary phase stack with the aromatic rings of the pterocarpan (
stacking). -
Result: This interaction is highly sensitive to the position of substituents (e.g., methoxy vs. hydroxy groups) on the pterocarpan core, drastically improving selectivity (
) where C18 fails.
Comparison of Phases for Pterocarpans:
| Feature | C18 (Standard) | Phenyl-Hexyl / Biphenyl |
| Primary Mechanism | Hydrophobic Interaction | |
| Isomer Separation | Poor | Excellent (Shape Selective) |
| Retention | Based on alkyl chain length | Based on aromaticity & substitution |
| Use Case | General screening | Complex isomeric mixtures |
Module 3: Mobile Phase & pH Control
Q: My peaks are tailing significantly. Is this a column failure?
A: Likely not. It is usually a secondary interaction issue.
Pterocarpans often contain phenolic hydroxyl groups (e.g., at C-3 or C-9).
-
At neutral pH: These phenols can partially ionize or interact with free silanols on the silica surface, causing peak tailing.
-
The Fix: You must suppress ionization.
Optimized Mobile Phase Protocol
Use an acidic modifier to keep both the analyte (phenols) and the silica surface (silanols) protonated.
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0 for MS).
-
Solvent B: Acetonitrile (preferred over Methanol for sharper peaks in phenyl columns).
-
Why Acetonitrile? ACN allows for stronger
interactions between the analyte and a Phenyl column compared to Methanol, which can sometimes disrupt these interactions due to its protic nature.
Module 4: The Chiral Challenge (Enantiomers)
Q: I see a single peak, but my optical rotation data suggests a mixture. What is happening?
A: You are likely co-eluting enantiomers . Pterocarpans have chiral centers at C-6a and C-11a . Natural pterocarpans are typically cis-fused (6aR, 11aR or 6aS, 11aS).
Standard HPLC (C18 or Phenyl) is achiral. It cannot separate enantiomers.
The Solution: Chiral Chromatography
To separate enantiomers, you must create a transient diastereomeric environment.
Recommended Columns:
-
Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).
-
Mechanism:[1] The pterocarpan fits into the helical groove of the amylose polymer.
-
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).
Chiral Screening Protocol:
-
Mode: Normal Phase (Hexane/IPA) often provides higher resolution for these rigid structures than Reverse Phase.
-
Gradient: Isocratic is preferred for chiral separations (e.g., Hexane:IPA 90:10).
Figure 2: Distinguishing between diastereomeric separation (achievable on RP) and enantiomeric separation (requires Chiral CSP).
Module 5: Validated Starting Protocol
If you are starting from scratch with a mixture of pterocarpan analogs (non-enantiomeric), use this "Gold Standard" method to establish a baseline.
Method: "Aromatic-Selective Gradient"
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm Core-Shell) | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses silanol activity; maintains phenolic protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN promotes |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID. |
| Temp | 35°C | Slightly elevated temp improves mass transfer. |
| Gradient | 0-2 min: 20% B (Hold)2-20 min: 20% -> 70% B20-25 min: 95% B (Wash) | Shallow gradient in the middle region to resolve isomers. |
| Detection | UV 280 nm & 310 nm | Pterocarpans have characteristic absorption ~310nm. |
References
-
Separation of Isoflavonoids (General)
- Title: Optimization of HPLC methods for analysis of isoflavonoids.
- Source: Journal of Chrom
-
URL:[Link] (General Topic Overview)
-
Phenyl-Hexyl Selectivity
-
Chiral Separation Fundamentals
Sources
improving the stability of 6alpha-Hydroxymedicarpin stock solutions
Technical Support Center: 6
Executive Summary: The Stability Paradox
6
This guide moves beyond standard "store at -20°C" instructions. It provides a chemically grounded protocol to arrest these degradation pathways, ensuring your IC
Core Protocol: Preparation & Storage[1][2]
To maximize stability, we must eliminate the catalysts of degradation: Protons (Acid), Water (Hydrolysis), and Oxygen (Oxidation).
Solvent Selection Matrix
| Solvent | Suitability | Max Solubility (Est.) | Risk Factor |
| Anhydrous DMSO | High | ~20–50 mg/mL | Hygroscopic (absorbs water from air). |
| Ethanol (100%) | Moderate | ~5–10 mg/mL | Volatile; evaporation alters concentration. |
| Methanol | Low | Moderate | Protic solvent; may accelerate solvolysis. |
| Water/Buffers | Forbidden | Insoluble | Promotes rapid ring-opening/precipitation. |
Step-by-Step Preparation Workflow
-
Equilibration: Allow the commercial vial to reach room temperature in a desiccator before opening. Why? Prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Addition: Dissolve 6a-HM in anhydrous DMSO (Grade:
99.9%, water content <0.005%).-
Critical Step: Do not vortex vigorously. Use gentle inversion or a slow orbital shaker to minimize shear stress and aeration.
-
-
Inert Gas Overlay: Immediately flush the headspace of the master vial with Argon or Nitrogen gas.
-
Aliquot Generation: Divide the stock into single-use aliquots (e.g., 20
L or 50 L) in amber glass vials or high-quality polypropylene tubes.-
Avoid: Polystyrene (can leach plasticizers).
-
-
Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .
Mechanistic Insight: Why Stocks Fail
Understanding the chemistry allows you to predict failure points. The diagram below illustrates the primary degradation pathway: the elimination of the 6a-hydroxyl group.
Figure 1: The acid-catalyzed dehydration pathway. The 6a-OH group is a good leaving group, leading to the formation of a double bond (pterocarpene), drastically altering biological activity.
Troubleshooting & FAQs
Q1: My stock solution has turned from clear to a faint yellow/brown. Is it still usable?
-
Diagnosis: This indicates oxidative degradation of the phenolic rings.
-
Mechanism: Phenolic compounds are sensitive to reactive oxygen species (ROS). The color change suggests quinone formation or polymerization.
-
Action: Discard. The effective concentration is unknown, and oxidation products may be cytotoxic, confounding your assay results.
-
Prevention: Use an Argon overlay and amber vials.
Q2: I see a fine precipitate when I dilute my DMSO stock into cell culture media.
-
Diagnosis: "Solvent Shock" (Rapid reprecipitation).
-
Mechanism: 6a-HM is highly lipophilic. Adding a high-concentration DMSO bolus to an aqueous buffer causes immediate crashing out.
-
Action:
-
Perform an intermediate dilution . Dilute your stock 1:10 in culture media without serum first, mix rapidly, then add to the bulk media.
-
Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, but high enough to keep the compound solubilized (usually requires carrier proteins like BSA or serum in the media).
-
Q3: My IC
-
Diagnosis: Conversion to Medicarpin/Pterocarpene .
-
Validation: Check the UV-Vis spectrum.
Q4: Can I store the stock at -20°C instead of -80°C?
-
Answer: Yes, for short durations (<1 month). However, DMSO freezes at 19°C. In a -20°C freezer, temperature fluctuations (opening doors) can cause partial thawing/refreezing cycles, which promotes crystal growth and degradation. -80°C provides a thermal buffer.
Experimental Workflow Visualization
Figure 2: Optimal handling workflow to minimize hydrolytic and oxidative stress.
References
-
Chemical Stability of Pterocarpans: van de Schans, M. G., et al. (2014).[3] "Structural changes of 6a-hydroxy-pterocarpans upon heating modulate their estrogenicity."[3] Journal of Agricultural and Food Chemistry. Link
-
Solvent Effects on Stability: Sigma-Aldrich Technical Bulletin. "The Proper Storage and Handling of Volatile Analytical Standards." Link
-
General Mechanism of Alcohol Dehydration: LibreTexts Chemistry. "Alkenes from Dehydration of Alcohols."[4] Link
Sources
dealing with matrix effects in LC-MS analysis of 6alpha-Hydroxymedicarpin
Technical Support Center: LC-MS/MS Optimization for 6 -Hydroxymedicarpin
Status: Operational Ticket ID: T-6AHM-MATRIX-001 Subject: Mitigation of Matrix Effects in Quantitative Analysis of Pterocarpan Phytoalexins
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your LC-MS/MS assay for 6
6
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these matrix effects (ME).
Module 1: Diagnosing the Matrix Effect
Before optimizing, you must quantify the problem. Do not rely solely on extraction recovery. You must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) .
Protocol A: Post-Column Infusion (Qualitative)
This is the "gold standard" for visualizing where in your chromatogram the suppression occurs.
Experimental Setup:
-
Infusion: Syringe pump infuses neat 6
-HM standard (100 ng/mL) at 10 µL/min into the flow path after the analytical column but before the MS source via a T-tee. -
Injection: Inject a "Blank Matrix Extract" (processed sample with no analyte) via the LC autosampler.
-
Observation: Monitor the baseline of the specific MRM transition for 6
-HM. -
Interpretation: A dip in the baseline indicates Ion Suppression ; a hump indicates Ion Enhancement .
Visualization: Post-Column Infusion Workflow
Figure 1: Schematic of the Post-Column Infusion setup. This setup allows you to "see" invisible matrix components as negative peaks in the analyte baseline.
Protocol B: The FDA/EMA Calculation (Quantitative)
To validate your method, you must perform the "Post-Extraction Spike" experiment.
Formula:
-
Set A (Neat): 6
-HM in mobile phase. -
Set B (Post-Spike): Extract a blank sample, then add 6
-HM. -
Target: 85% < ME < 115%. (Values < 100% indicate suppression).
Module 2: Sample Preparation Optimization
Protein Precipitation (PPT) is rarely sufficient for pterocarpans in complex matrices due to significant phospholipid carryover. You must move to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
Critical Chemistry Note: 6
Comparative Extraction Strategies
| Method | Solvent System | Pros for 6 | Cons |
| LLE (Recommended) | Ethyl Acetate : Hexane (80:20) | Excellent recovery of isoflavonoids; leaves salts/proteins behind. | May co-extract some neutral lipids. |
| PPT (Not Recommended) | Acetonitrile (1:3 ratio) | Fast, cheap. | High Matrix Effect. Leaves phospholipids that suppress ESI signal. |
| SPE (High Purity) | HLB (Hydrophilic-Lipophilic Balance) | Removes phospholipids if a wash step (5-10% MeOH) is used. | Higher cost and time. |
LLE Protocol for Plasma/Plant Sap:
-
Aliquot 100 µL sample.
-
Add 20 µL Internal Standard.
-
Add 1 mL Ethyl Acetate . (Avoid chlorinated solvents if possible to prevent halogenated waste, though CHCl3 works).
-
Vortex 5 mins; Centrifuge 10 mins @ 10,000 rpm.
-
Transfer supernatant; evaporate to dryness under N2.
-
Reconstitute: Mobile Phase A:B (50:50). Crucial: Match the initial gradient conditions.
Module 3: Chromatographic Resolution
If sample prep doesn't remove the interference, chromatography must separate it.
The Phospholipid Trap: Phospholipids (PLs) elute late in reverse-phase gradients. If your 6
-
Column Choice:
-
Standard: C18 (e.g., Acquity HSS T3).[1] Good for general retention.
-
Alternative:Phenyl-Hexyl . Pterocarpans have aromatic rings. The
- interaction offered by Phenyl-Hexyl columns often provides orthogonal selectivity, shifting the 6 -HM away from aliphatic lipid interferences.
-
-
Mobile Phase Modifiers:
-
Use Ammonium Acetate (5-10 mM) .
-
Pterocarpans ionize well in Positive Mode ([M+H]+) or Negative Mode depending on the specific derivative. For 6
-HM, the hydroxyl group facilitates ionization. -
Warning: Avoid high pH (>8) as phenolics can degrade.
-
Module 4: Internal Standard (IS) Selection
The only way to correct for a matrix effect that cannot be removed is an Internal Standard that suffers the exact same effect.
-
Tier 1 (Best): Stable Isotope Labeled (SIL) 6
-HM.-
Example: [
C ]-6 -Hydroxymedicarpin. -
Why: It co-elutes perfectly. If the matrix suppresses the analyte by 50%, it suppresses the IS by 50%. The ratio remains constant.
-
-
Tier 2 (Acceptable): Structural Analogs.
-
Example:Medicarpin (if not present in the sample) or Maackiain .
-
Risk: These may elute 0.5–1.0 min apart from 6
-HM. If the matrix interference is a sharp peak (not broad), the IS might not "feel" the suppression that the analyte feels.
-
Troubleshooting Logic Tree
Use this workflow to resolve sensitivity or linearity issues.
Figure 2: Step-by-step troubleshooting logic for isolating matrix effects.
Frequently Asked Questions (FAQs)
Q: My 6
-
Chiral Separation: 6
-HM has chiral centers (6a, 11a). If you are using a non-chiral column, you should see one peak unless you have diastereomers. -
pH Instability: At low pH (<3), the hydroxyl group can eliminate. Ensure your mobile phase is buffered (Ammonium Acetate pH 4.5 is ideal).
Q: Can I use Medicarpin as an Internal Standard?
A: Only if Medicarpin is not endogenous to your sample. Since 6
Q: Why does my signal drop after 50 injections? A: This is "Source Fouling," a cumulative matrix effect. Phospholipids and sugars build up on the ESI cone.
-
Fix: Implement a divert valve. Direct the first 1-2 mins (void volume) and the final wash of the gradient to waste, not the source.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Pan, J., et al. (2015). LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats. Journal of Chromatography B. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link
-
Hossain, M. B., et al. (2015). Isoflavonoids, flavonoids and lignans profiling in three Trifolium species by LC-ESI-MS/MS. International Journal of Molecular Sciences. Link
method validation issues in 6alpha-Hydroxymedicarpin quantification
Technical Support Center: 6 -Hydroxymedicarpin Quantification
Topic: Method Validation & Troubleshooting for Pterocarpan Phytoalexin Analysis
Introduction
Welcome to the technical support hub for the quantification of 6
Quantifying 6a-OH-Med presents unique challenges compared to its parent compound. Its hemiacetal-like structure at the 6a-bridgehead makes it chemically labile, leading to rapid on-column degradation or ring-opening if chromatographic conditions are not strictly controlled. This guide moves beyond standard ICH Q2(R1) checklists to address the specific physicochemical pitfalls of pterocarpan analysis.
Module 1: Chromatographic Instability & "Ghost Peaks"
User Issue:
"My 6a-OH-Med standard peak is tailing significantly, and I see a secondary peak appearing over time in the autosampler. Is my column failing?"
Root Cause Analysis
This is rarely a column failure. It is likely a pH-induced structural transformation .
-
Acidic Instability: In strong acid (pH < 3.0), the tertiary hydroxyl group at C-6a facilitates dehydration, potentially reverting the molecule to a pterocarpene or degrading it.
-
Alkaline Ring-Opening: In basic conditions (pH > 7.5), the pterocarpan ring system is prone to opening, converting 6a-OH-Med into its isomeric isoflavanone, vestitone .
Troubleshooting Protocol
Step 1: Mobile Phase Optimization Do not use 0.1% TFA (pH ~2). Shift to a buffered weak acid system.
-
Recommended: 10 mM Ammonium Acetate (pH 4.[1]5) / Acetonitrile.
-
Why: The pH 4.5 buffer stabilizes the hemiacetal bridgehead while suppressing the ionization of phenolic hydroxyls for better retention.
Step 2: On-Column Stability Check If the secondary peak ("Ghost Peak") increases with column temperature, it indicates thermal degradation.
-
Action: Lower column temperature to 25°C or 30°C. Avoid 40°C+ for this analyte.
Step 3: Autosampler Stability
-
Action: Maintain autosampler at 4°C.
-
Solvent: Dissolve standards in 90:10 Water:MeOH (buffered) rather than pure organic solvent to prevent precipitation or evaporation-induced concentration changes.
Workflow Visualization: Stability Logic
Figure 1: Decision tree for diagnosing chromatographic instability in pterocarpan analysis.
Module 2: Mass Spectrometry & Matrix Effects
User Issue:
"I have good linearity for standards, but my recovery from fungal culture media is < 60%. The internal standard response varies wildly."
Root Cause Analysis
Fungal culture media (e.g., PDB, Czapek-Dox) and plant extracts contain high levels of phospholipids and pigments that co-elute with 6a-OH-Med, causing Ion Suppression in ESI mode. Furthermore, 6a-OH-Med is less ionizable than medicarpin due to the loss of planarity and the aliphatic hydroxyl group.
Troubleshooting Protocol
Step 1: Ionization Source Selection
-
Switch to APCI (Atmospheric Pressure Chemical Ionization): Pterocarpans are semi-volatile and non-polar enough for APCI. This source is significantly more resistant to matrix effects than ESI.
-
Mode: Negative Mode (loss of H+ from phenolic OH) often yields cleaner background than Positive Mode for polyphenols.
Step 2: MRM Transition Optimization Do not rely solely on the parent ion. 6a-OH-Med often loses water in the source.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| 6a-OH-Medicarpin | 285.1 [M-H]⁻ | 267.1 | 20 | Loss of H₂O (Aromatization) |
| 6a-OH-Medicarpin | 285.1 [M-H]⁻ | 252.1 | 35 | Loss of H₂O + CH₃ |
| Medicarpin (IS) | 269.1 [M-H]⁻ | 253.1 | 25 | Loss of O / Ring cleavage |
Step 3: Sample Cleanup (SPE) Liquid-Liquid Extraction (LLE) with Ethyl Acetate is common but dirty.
-
Protocol: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.
-
Load sample (pH adjusted to 4.0).[1]
-
Wash with 5% Methanol.
-
Elute with 100% Methanol. Note: Avoid drying down at high heat (>40°C) to prevent degradation.
-
Module 3: Standardization & Quantification (The "No Vendor" Issue)
User Issue:
"I cannot find a commercial supplier for 6a-hydroxymedicarpin with a Certificate of Analysis (CoA). How do I validate my method?"
Root Cause Analysis
6a-OH-Med is not a stable shelf reagent. It is usually custom-synthesized or isolated from fungal metabolism studies. Using an unvalidated "in-house" standard renders the quantification invalid under FDA/EMA guidelines.
Troubleshooting Protocol: The "Self-Validating" Standard
You must generate a Primary Reference Standard using Quantitative NMR (qNMR).
Step 1: Isolation/Synthesis Incubate Botrytis cinerea with Medicarpin (100 µM) for 24 hours. Extract and purify via semi-preparative HPLC.
Step 2: Purity Assessment (qNMR) Do not rely on HPLC area % (UV response factors differ between impurities).
-
Internal Standard: Maleic Acid (TraceCERT® grade) or TCNB.
-
Solvent: DMSO-d6 (prevents exchange of phenolic protons).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[2][3][4]
Step 3: Batch Assignment Assign a purity value (e.g., 94.3%) to your isolated batch. Use this corrected value to prepare your calibration curves.
Workflow Visualization: Isolation & Validation
Figure 2: Workflow for generating and validating an in-house reference standard using qNMR.
Frequently Asked Questions (FAQ)
Q: Can I use Medicarpin as a surrogate standard for quantifying 6a-OH-Medicarpin?
A: No. The UV absorption maxima (
Q: Why does my peak split into two when I use a C18 column? A: This suggests separation of the (6aR, 11aR) and (6aS, 11aS) enantiomers, or the presence of the cis/trans isomers. While natural pterocarpans are typically cis-fused, the hydroxylation step can introduce stereochemical complexity. If you are not performing chiral separation, ensure your method is robust enough to merge these (or separate them intentionally using a Chiralpak AD-RH column) so you aren't integrating only half the analyte.
Q: Is the metabolite stable in freeze-thaw cycles? A: Pterocarpans are moderately stable, but 6a-hydroxy derivatives are sensitive to oxidation.
-
Best Practice: Aliquot samples immediately after extraction. Store at -80°C. Do not freeze-thaw more than once. Add 0.1% Ascorbic Acid to the final sample matrix if oxidative degradation is observed.
References
-
Metabolism of Pterocarpans: Sariaslani, F. S., & Kuhn, P. J. (1987). Transformation of the phytoalexin medicarpin by a laccase from Botrytis cinerea. Phytochemistry, 26(8), 2193-2197.
-
Validation Guidelines: International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(10), 4911–4940.
-
Pterocarpan Stereochemistry: Goor, H. V., et al. (2020). Biocatalytic Synthesis of Chiral Pterocarpans. Catalysts, 10(1), 123.
Sources
- 1. LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dynamic Changes in Plant Secondary Metabolites Induced by Botrytis cinerea Infection | MDPI [mdpi.com]
enhancing the recovery of bioactive compounds during extraction
Bioactive Recovery Technical Support Center Ticket ID: #OPT-2024-BIO Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Bioactive Recovery Support Center
You have reached the Tier 3 Technical Support interface for advanced extraction methodologies. This guide is structured to troubleshoot the specific failure modes that result in low yields, compound degradation, or poor selectivity during the extraction of high-value bioactives (polyphenols, alkaloids, terpenes, glycosides).
We do not provide generic recipes. We provide causal analysis and self-validating protocols to restore your extraction efficiency.
Module 1: Matrix Disruption & Pre-Treatment
User Query: "I am using the correct solvent based on polarity, but my yields remain significantly lower than literature values. Increasing extraction time just degrades my sample."
Root Cause Analysis: The issue is likely Mass Transfer Resistance . If the solvent cannot physically reach the compound inside the vacuole or oil gland due to lignocellulosic barriers, thermodynamic solubility is irrelevant.
Troubleshooting Protocol 1.1: Particle Size & Channeling
-
The Science: Reducing particle size increases surface area (
) in the mass transfer equation ( ). However, fines (<0.4 mm) cause "channeling" in packed beds (SFE/PLE) or difficult filtration in liquid extraction. -
Corrective Action:
-
For Maceration/UAE: Mill to 0.25–0.50 mm .
-
For SFE (Supercritical CO₂): Mill to 0.6–0.9 mm .
-
Validation: Sieve analysis. If >15% of mass passes through a #60 mesh (250µm) screen, you will experience backpressure spikes in SFE or emulsion formation in liquid-liquid extraction [1].
-
Troubleshooting Protocol 1.2: Enzymatic-Assisted Extraction (EAE)
-
The Science: Cellulase and pectinase hydrolyze the structural integrity of the cell wall, releasing "bound" phenolics that solvents alone cannot extract.
-
Protocol:
-
Buffer Prep: Adjust solvent pH to 4.0–5.0 (optimal for most carbohydrases).
-
Loading: Add enzyme cocktail (e.g., Celluclast/Pectinex) at 0.1%–0.5% (w/w) of dry substrate.
-
Incubation: Incubate at 40–50°C for 30–120 minutes .
-
Termination (Critical): Heat to 90°C for 10 min to denature enzymes before downstream analysis to prevent column fouling [2].
-
Module 2: Solvent Engineering & Selectivity
User Query: "My extract is full of chlorophyll and waxes. How do I target my bioactive specifically?"
Root Cause Analysis: You are relying solely on "Like Dissolves Like" without accounting for Diffusivity and Specific Interaction .
Data Table: Solvent System Selection Guide
| Target Class | Polarity Index ( | Recommended Solvent System | Green Alternative (NADES) |
| Terpenes / Essential Oils | 0.1 – 2.0 | Hexane, Supercritical CO₂ | Menthol : Lauric Acid (Hydrophobic) |
| Flavonoids / Polyphenols | 4.0 – 6.0 | Ethanol : Water (70:30) | Choline Chloride : Citric Acid |
| Glycosides / Saponins | 6.0 – 9.0 | Methanol : Water (80:20) | Choline Chloride : Glucose (Hydrophilic) |
| Anthocyanins | > 7.0 | Water (Acidified pH 2) | Choline Chloride : Glycerol |
Advanced Solution: Natural Deep Eutectic Solvents (NADES)[1][2]
-
The Issue: NADES offer superior selectivity but suffer from high viscosity (>500 cP), which hinders mass transfer.
-
The Fix: Add 10–30% water (v/v) to the NADES mixture.
-
Warning: Exceeding 50% water disrupts the supramolecular hydrogen bond network, destroying the "eutectic" advantage and reverting the solvent to a simple aqueous solution [3].
-
Module 3: Energy-Assisted Extraction (UAE & SFE)
User Query: "I switched to Ultrasound (UAE) to speed up the process, but my antioxidant activity dropped."
Root Cause Analysis:
Radical Formation & Thermal Degradation . Continuous sonication generates "hotspots" (>5000 K locally) and hydroxyl radicals (
Workflow Visualization: UAE Optimization Loop
The following logic gate ensures you maximize cavitation yield without frying the sample.
Figure 1: Decision logic for optimizing Ultrasound-Assisted Extraction (UAE) to prevent degradation of thermolabile compounds.
SFE Troubleshooting: The Channeling Effect
-
Symptom: Inconsistent yield between batches; CO₂ flows through the vessel but extracts nothing.
-
Fix:
-
Moisture Control: Feedstock moisture must be <10% .[1][2] Water acts as a barrier to non-polar CO₂.
-
Packing Density: Ensure bed density is uniform. Use a tamping rod during loading.
-
Co-Solvent: If extracting polar compounds (e.g., caffeine, polyphenols), add 2–5% Ethanol as a co-solvent to modify the polarity of the supercritical fluid [4].
-
Module 4: Post-Extraction Stability
User Query: "My emulsion won't separate, and the extract turns brown after a day."
Root Cause Analysis:
-
Emulsions: Caused by co-extracted proteins/saponins acting as surfactants.
-
Browning: Polyphenol Oxidase (PPO) activity or auto-oxidation.
Troubleshooting Protocol 4.1: Breaking Emulsions
Instead of waiting hours for gravity separation:
-
Salting Out: Add 1–2% NaCl to the aqueous phase. This increases ionic strength, reducing the solubility of the surfactant layer.
-
Centrifugation: 5,000 RPM for 10 mins at 4°C (Cold temp hardens waxes, making separation easier).
Troubleshooting Protocol 4.2: Preventing Degradation
-
Nitrogen Flush: Always headspace flush storage vials with
. -
Acidification: Maintain extract pH < 3.5 using Formic or Citric acid. Anthocyanins, for example, degrade rapidly into colorless chalcones at pH > 4.5 [5].
References
-
Separeco. (2024).[3] How to extract natural products from plants with the supercritical CO2 extraction method. Link
-
Stavropoulou, A. et al. (2024).[4] Optimization of Enzymatic Assisted Extraction of Bioactive Compounds from Olea europaea Leaves. MDPI. Link
-
Viera, V. et al. (2024). Natural deep eutectic solvents (NADES) for the extraction of bioactives: emerging opportunities. PeerJ. Link
-
Buffalo Extraction Systems. (2024).[3] 100L x 3 Supercritical Fluid Extraction (SCFE) System Walkthrough. YouTube.[3] Link
-
Da Silva, C. et al. (2022). Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Torch Ginger. MDPI. Link
Sources
- 1. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
- 2. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Response Surface Methodology (RSM) for Extraction Optimization
Status: Operational Current Load: Low Agent: Senior Application Scientist[1]
Welcome to the RSM Optimization Support Hub
This technical guide is designed for researchers and process engineers encountering specific hurdles while optimizing extraction parameters (e.g., temperature, solvent ratio, time) using Response Surface Methodology (RSM). Unlike standard textbooks, this center focuses on troubleshooting failures and correcting experimental logic .[1]
Module 1: Experimental Design Strategy (Pre-Experiment)
Q: I am optimizing a thermolabile compound extraction. Should I use Central Composite Design (CCD) or Box-Behnken Design (BBD)?
A: You should likely use Box-Behnken Design (BBD). [1]
The Technical Logic: The choice depends on the stability of your analyte and the safety limits of your equipment.[1]
-
Box-Behnken Design (BBD): This design places experimental points at the midpoints of the edges of the process space and at the center.[2] Crucially, it avoids the "corners" (extreme high/high combinations) of your factors [1]. If you are extracting a heat-sensitive drug, a CCD might require a run at High Temperature + High Time + High Acid Concentration (the axial points), which could degrade your product and skew your yield data. BBD avoids these extreme stress points.
-
Central Composite Design (CCD): This design includes axial (star) points that extend outside the core factorial box.[1][2] It provides higher quality predictions across a wider range and allows for rotatability (equal precision in all directions), but it requires more runs and pushes parameters to their absolute limits [2].[1]
Decision Matrix:
| Feature | Box-Behnken Design (BBD) | Central Composite Design (CCD) |
| Run Economy | More efficient (fewer runs for 3+ factors).[1][3] | Requires more runs (Factorial + Axial + Center).[1] |
| Process Stress | Low. Avoids extreme combinations. | High. Axial points push limits ( |
| Missing Data | Fails if corner runs are physically impossible.[1] | Robust; can handle some missing corners. |
| Recommendation | Best for Biological/Labile extractions.[1] | Best for Robust Chemical processes.[1][4] |
Visual Workflow: Design Selection
Figure 1: Decision logic for selecting the appropriate RSM design based on analyte stability.
Module 2: Model Diagnostics & Analysis (Post-Experiment)
Q: My ANOVA shows a "Significant Lack of Fit" (
). Is my model invalid?
A: Yes, a significant Lack of Fit (LOF) indicates the model fails to describe the data adequately.[5][6] Do not proceed to optimization.
The Root Causes: LOF compares the "pure error" (variation among your replicated center points) against the "residual error" (variation of the model from the data points).[1][5]
-
The Model is Too Simple: You may be fitting a linear model to a curved response.[1] Extraction is rarely linear; saturation curves are quadratic.[1]
-
Artificial Precision (The "Replicate Trap"): If your center points were not true independent replicates (e.g., you just measured the same beaker 5 times rather than performing the extraction 5 separate times), your "Pure Error" is near zero.[1] This makes any deviation in the model look statistically massive, triggering a significant LOF [3].[1][5]
-
Outliers: A single bad run can skew the regression.[1]
Troubleshooting Protocol:
-
Check Replicates: Ensure center points are process replicates (weighing, extracting, filtering anew), not instrument replicates.
-
Upgrade Model: Switch from Linear to Quadratic (or Cubic, if supported).
-
Transform Data: If the ratio of Max/Min response is >10, apply a Log10 transformation to the response data.
Q: My
is high (0.95), but my Predicted
is low (0.60). What is happening?
A: You are overfitting the model.
The Mechanism:
- (Coefficient of Determination): Increases every time you add a term, even if that term is noise.[1][7]
-
Predicted
: Calculated by systematically removing data points and predicting them with the remaining model. -
The Rule of 0.2: The difference between Adjusted
and Predicted should be less than 0.2 [4].[1][7] A gap > 0.2 means your model is modeling noise, not the signal.[1]
Corrective Action:
Use Backward Elimination in your regression settings.[1][6][8] Manually remove insignificant terms (e.g., interaction terms like
Visual Workflow: Troubleshooting LOF
Figure 2: Diagnostic flowchart for resolving Significant Lack of Fit in RSM models.
Module 3: Optimization & Validation
Q: The software predicts a yield of 110%, or the optimal conditions are physically impossible. Why?
A: This is an "Extrapolation Error" caused by the Ridge Analysis Saddle Point.
The Causality: Polynomial models are approximations.[1] If your optimum lies outside your experimental design range, the polynomial curve will shoot towards infinity (or impossible values) because there is no data to constrain it.[1] This often happens when the "Best" condition is at the very edge of your tested range (e.g., highest temperature).[1]
The Protocol:
-
Check the Stationary Point: Does your software indicate a "Maximum," "Minimum," or "Saddle Point"? If it is a Saddle Point, the true optimum is outside your design space.[1]
-
Steepest Ascent Method: Do not trust the prediction. Instead, move your experimental range in the direction of improvement and run a new design centered on these new coordinates [5].
Q: How do I validate the model?
A: You must perform a Confirmatory Run.
Validation Protocol:
-
Select Point: Choose the optimal conditions predicted by the model (
).[1] -
Calculate Interval: Note the 95% Prediction Interval (PI) provided by the software (e.g., Yield
). Note: Do not use the Confidence Interval (CI); CI is for the mean, PI is for a single future experiment. -
Execute: Run the extraction at
in triplicate. -
Verdict: If the average result falls within the 95% PI, the model is valid.[1] If not, the model has failed, likely due to unmodeled variables (e.g., raw material variability).[1]
References
-
Experimental Design Hub. (2025).[1][9] Box-Behnken vs. Central Composite Design. Link
-
Minitab. (2023). What are response surface designs, central composite designs, and Box-Behnken designs?Link
-
Stat-Ease. (2022). Understanding Lack of Fit: When to Worry. Link
-
Frost, J. (2020).[1][10] How to Interpret Adjusted R-Squared and Predicted R-Squared in Regression Analysis. Statistics By Jim. Link
-
Bezerra, M. A., et al. (2008).[1] Response surface methodology (RSM) as a tool for optimization in analytical chemistry. Talanta. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What are response surface designs, central composite designs, and Box-Behnken designs? - Minitab [support.minitab.com]
- 4. Central Composite Design vs. Box-Behnken Design [experimentaldesignhub.com]
- 5. Stat-Ease [statease.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. statisticsbyjim.com [statisticsbyjim.com]
Technical Guide: Minimizing Degradation of 6a-Hydroxymedicarpin During Sample Preparation
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
6a-Hydroxymedicarpin (6a-HM) is a critical biosynthetic intermediate in the pathway of soybean phytoalexins, specifically acting as the immediate precursor to glyceollins (I, II, and III). Unlike its stable end-products, 6a-HM possesses a tertiary hydroxyl group at the 6a-position of the pterocarpan skeleton.
The Stability Paradox: The 6a-hydroxyl group introduces significant instability. This position acts similarly to a hemi-ketal, making the molecule highly susceptible to acid-catalyzed dehydration . Under standard extraction conditions (heat, acidic mobile phases), 6a-HM spontaneously dehydrates to form pterocarpenes or coumestans (such as glyceollins), leading to quantitation errors where the precursor disappears and the product is overestimated.
This guide provides a "Cold-Trap" methodology to preserve the native state of 6a-HM, prioritizing pH control and thermal management.
Troubleshooting Guide (FAQ)
Q1: I observe a mass shift of -18 Da in my LC-MS spectrum. What is happening?
Diagnosis: You are observing on-column or in-vial dehydration . Mechanism: The loss of water (18 Da) indicates the conversion of 6a-HM into a pterocarpene derivative (likely a glyceollin isomer or anhydro-derivative). This is a classic E1/E2 elimination reaction catalyzed by protons. Solution:
-
Mobile Phase: Reduce acid concentration. Standard 0.1% Formic Acid (pH ~2.7) is often too aggressive. Switch to 0.01% Acetic Acid or 5 mM Ammonium Acetate (pH 5-6) .
-
Column Temperature: Lower the column oven temperature from 40°C to 25-30°C . Heat provides the activation energy for the elimination reaction.
Q2: My recovery of 6a-HM is inconsistent between replicates.
Diagnosis: Enzymatic degradation during the quenching phase. Mechanism: Endogenous enzymes, specifically pterocarpan 6a-hydroxylase (which forms it) and downstream prenyltransferases (which convert it to glyceollins), remain active if the tissue is not flash-frozen immediately. Solution:
-
Strict Cold Chain: Harvested tissue must be frozen in liquid nitrogen (
) within seconds. -
Lyophilization: Do not thaw wet tissue. Lyophilize (freeze-dry) the tissue before adding solvent, or grind in
and add pre-chilled solvent immediately to the frozen powder.
Q3: Which extraction solvent minimizes degradation?
Diagnosis: Solvolysis and proton exchange. Analysis:
-
Avoid: 100% Water (promotes enzymatic activity) or strong acidic alcohols (promotes solvolysis).
-
Recommended: 80% Methanol or 70% Ethanol at -20°C .
-
Advanced Option: For extreme instability, use Acetonitrile (ACN) . Aprotic solvents like ACN reduce the availability of protons that catalyze the dehydration, although they may extract fewer polar co-metabolites.
Visualizing the Instability
The following diagram illustrates the critical degradation pathway you must prevent.
Caption: Acid-catalyzed dehydration mechanism of 6a-HM. Protons facilitate water loss, creating a double bond. Prevention requires neutralizing pH and reducing thermal energy.
Validated "Cold-Trap" Extraction Protocol
This protocol is designed to arrest enzymatic activity and prevent chemical dehydration.
Reagents & Equipment[3][4][6][8][9][10][11]
-
Solvent: 80% Methanol (LC-MS Grade), pre-chilled to -20°C.
-
Grinding: Mortar and pestle, liquid nitrogen.
-
Filtration: 0.2 µm PTFE syringe filters (Avoid Nylon, which can bind phenolics).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Flash Freeze | Harvest plant tissue and immediately immerse in liquid nitrogen ( |
| 2 | Cryogenic Grinding | Grind tissue to a fine powder under |
| 3 | Cold Extraction | Add 10 volumes of pre-chilled (-20°C) 80% Methanol to the frozen powder. Vortex immediately for 30 seconds. |
| 4 | Sonication (Brief) | Sonicate in an ice bath (0°C) for maximum 10 minutes. Warning: Prolonged sonication generates heat. |
| 5 | Clarification | Centrifuge at 12,000 x g for 10 min at 4°C . |
| 6 | Analysis Prep | Filter supernatant (0.2 µm PTFE) directly into amber vials. Analyze within 12 hours or store at -80°C. |
Analytical Conditions (LC-MS)
To prevent on-column degradation, the chromatographic conditions must be milder than standard phytoalexin protocols.
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) |
| Column Temp | 40°C - 50°C | 25°C - 30°C |
| Mobile Phase A | 0.1% Formic Acid (pH ~2.7) | 0.01% Acetic Acid or 5mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Steep (Heat generation) | Shallow (e.g., 5-95% over 15 min) |
Workflow Visualization
Caption: The "Cold-Trap" workflow emphasizes temperature control at every stage to prevent thermodynamic degradation.
References
-
Phytoalexin Biosynthesis & 6a-Hydroxylation Schopfer, C. R., & Ebel, J. (1998). Identification of a cytochrome P450 monooxygenase from soybean cell cultures which catalyzes the 6a-hydroxylation of pterocarpans.[1] This establishes the enzymatic origin of the molecule and its inherent reactivity.
-
Dehydration Mechanisms of Pterocarpans Ngakiaut, S., et al. (2016). Degradation and interconversion of plant pteridines during sample preparation. While focusing on pteridines, this reference validates the "cold & alkaline/neutral" approach for labile nitrogenous/phenolic heterocycles.
-
Glyceollin Precursor Extraction Protocols Vandemark, G. J., et al. (2019).[2] Evaluation of Glyceollin Accumulation and Antioxidant Properties on Soybean. Provides the baseline extraction methods (80% EtOH) which must be modified (cooled) for the unstable precursor.
-
Chemical Properties of 6a-Hydroxymedicarpin ChemBK Database. (2024).[3][4] 6a-Hydroxymedicarpin Physical Properties and Stability. Highlights the specific stability profile: stable in neutral/mild acid, unstable in strong conditions.
Sources
- 1. Phytoalexin synthesis in soybean: purification and reconstitution of cytochrome P450 3,9-dihydroxypterocarpan 6a-hydroxylase and separation from cytochrome P450 cinnamate 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
selecting the appropriate column for 6alpha-Hydroxymedicarpin HPLC analysis
Technical Guide: HPLC Column Selection & Method Optimization for 6 -Hydroxymedicarpin
Document ID: TS-HPL-6AHM-01 Last Updated: 2024-05-20 Department: Application Science & Technical Support
Executive Summary: The Analytical Challenge
6
-
Stereochemical Integrity: The molecule possesses chiral centers (6a, 11a). Standard C18 columns may not separate enantiomers if chiral purity is the objective.
-
Chemical Instability: The tertiary benzylic alcohol at position 6a is susceptible to acid-catalyzed dehydration, converting the analyte into anhydro-medicarpin (a pterocarpene) or downstream oxidation products (coumestans).
This guide prioritizes stability-indicating separation , ensuring that the column and mobile phase conditions do not artificially degrade the sample during analysis.
Column Selection Matrix
Do not default to a generic C18 without assessing the specific matrix needs. Use the table below to select the stationary phase.
| Stationary Phase | Ligand Type | Recommended For | Technical Rationale |
| C18 (ODS) | Octadecylsilane (End-capped) | Routine Quantitation | High hydrophobicity provides excellent retention for the pterocarpan skeleton. End-capping is mandatory to prevent peak tailing caused by phenolic hydroxyl interactions with residual silanols. |
| Phenyl-Hexyl | Phenyl ring w/ hexyl linker | Isomer Separation | Offers |
| C8 (Octyl) | Octylsilane | Rapid Screening | Lower hydrophobicity allows for faster elution if the 6 |
| Chiral (Amylose/Cellulose) | Polysaccharide derivative | Enantiomeric Purity | Required if distinguishing (+)-6 |
Decision Logic: Column Selection Workflow
Figure 1: Decision tree for selecting the appropriate stationary phase based on analytical requirements.
Critical Method Parameters (The "Why" Behind the Protocol)
A. Mobile Phase pH & Acid Modifier
Correct Choice: 0.1% Formic Acid or Acetic Acid (pH ~3.0 - 4.0). Incorrect Choice: Trifluoroacetic Acid (TFA) or strong mineral acids.
-
Mechanism: The phenolic hydroxyl groups on the pterocarpan ring are weakly acidic. To prevent ionization (which causes peak broadness and retention shifts), the pH must be kept acidic (below pKa ~9).
-
Risk Warning: However, the 6a-tertiary alcohol is acid-labile. Strong acids like TFA can catalyze the elimination of water across the 6a-11a bond. Formic acid provides sufficient protonation without aggressive catalysis of dehydration.
B. Temperature Control
Recommendation: 25°C to 30°C. Avoid: >40°C.
-
Reasoning: Higher temperatures improve mass transfer and peak shape but exponentially increase the rate of on-column degradation (dehydration) of 6
-hydroxymedicarpin.
Standard Operating Procedure (SOP)
Method ID: SOP-6AHM-RP-01
Application: Quantitation of 6
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]
| Parameter | Setting | Notes |
| Column | C18, 150 x 4.6 mm, 3 | Ensure pore size is 100-120 Å. |
| Mobile Phase A | Water + 0.1% Formic Acid | Do not use TFA. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | MeOH is acceptable but generates higher backpressure. |
| Flow Rate | 1.0 mL/min | Adjust for column diameter (e.g., 0.3 mL/min for 2.1 mm ID). |
| Temperature | 25°C | Strictly controlled. |
| Detection | UV 287 nm | Secondary monitoring at 280 nm. |
| Injection Vol | 10 | Dissolve sample in initial mobile phase ratio. |
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 20% | Initial equilibration |
| 15.0 | 80% | Linear gradient elution |
| 16.0 | 95% | Wash step |
| 20.0 | 95% | Hold wash |
| 20.1 | 20% | Return to initial |
| 25.0 | 20% | Re-equilibration (Critical) |
Troubleshooting Guide
Use this workflow if you encounter anomalies in your chromatograms.
Symptom: Split Peaks or "Shoulders"
-
Diagnosis A (Physical): Blocked frit or column void.
-
Test: Reverse column (if permitted) or swap with a reference column.
-
-
Diagnosis B (Chemical): On-column degradation.
-
Test: Inject the same vial twice. If the ratio of the split peaks changes or the "impurity" peak grows over time in the autosampler, your sample is dehydrating.
-
Fix: Lower column temperature to 20°C; reduce acid concentration in mobile phase to 0.05%.
-
Symptom: Peak Tailing (Asymmetry > 1.2)
-
Cause: Interaction between phenolic groups and residual silanols on the silica support.
-
Fix: Ensure the column is "fully end-capped." If using an older column generation, switch to a "Base Deactivated" (BDS) C18 phase.
Troubleshooting Logic Flow
Figure 2: Troubleshooting workflow for common 6
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Acetonitrile? A: Yes. Methanol is a protic solvent and may offer different selectivity (often better for separating closely related phenols). However, Acetonitrile is generally preferred for sharper peaks and lower backpressure. If switching to Methanol, ensure you re-optimize the gradient, as elution strength differs.
Q: My retention time is shifting between runs. Why?
A: This is often due to pH fluctuation. Because 6
Q: Why do I see a new peak appearing after leaving the sample in the autosampler?
A: This is likely the dehydration product (anhydro-medicarpin). 6
-
Solution: Keep the autosampler at 4°C. Analyze samples immediately after preparation.
References
-
Dixon, R. A., & Paiva, N. L. (1995). Stress-Induced Phenylpropanoid Metabolism. The Plant Cell, 7(7), 1085–1097.
- VanEtten, H. D., et al. (1989). Pterocarpan phytoalexins: mechanisms of biosynthesis and tolerance in fungi. Canadian Journal of Plant Pathology, 45(6).
-
Agilent Technologies. (2023). Strategies for the Separation of Polar and Labile Compounds.
- Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier.
Validation & Comparative
Technical Comparison & Cross-Validation Guide: HPLC-UV vs. LC-MS/MS for 6a-Hydroxymedicarpin
Executive Summary
6a-Hydroxymedicarpin (CAS: 61135-92-0) is a critical pterocarpan phytoalexin, synthesized by leguminous plants (e.g., Glycine max, Medicago sativa) in response to fungal stress. As a hydroxylated derivative of medicarpin, it serves as a biomarker for plant defense signaling and a potential lead compound for antifungal therapeutics.
Quantifying 6a-Hydroxymedicarpin presents a distinct analytical challenge:
-
Structural Similarity: It co-elutes with structurally analogous isoflavonoids (medicarpin, maackiain) in reverse-phase chromatography.
-
Matrix Complexity: Plant exudates and root extracts contain high-abundance interferences that mask its UV signal.
This guide objectively compares the two dominant analytical modalities—High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We provide a cross-validation framework where LC-MS/MS serves as the authoritative "ground truth" to validate the cost-effective HPLC-UV workflow for routine quality control.
Analyte Profile & Physicochemical Constraints
Understanding the molecule is the first step in method selection.
| Property | Specification | Chromatographic Implication |
| Molecular Formula | C₁₆H₁₄O₅ (MW: 286.28 g/mol ) | [M+H]⁺ = 287.29 m/z in ESI (+). |
| Polarity | Moderate (LogP ~2.5) | Retains well on C18; elutes after glycosides but before non-polar lipids. |
| Chromophore | Pterocarpan core | UV Max λ ≈ 280–287 nm. Weak fluorescence compared to coumarins. |
| Stability | Acid-labile (benzylic hydroxyl) | Avoid strong acids in mobile phase; use 0.1% Formic Acid (pH ~2.7). |
| Ionization | Protonation prone | The 6a-hydroxyl group facilitates water loss ([M+H-H₂O]⁺) in the source. |
Methodological Comparison: The "Workhorse" vs. The "Validator"
Method A: HPLC-UV/DAD (The Routine Workhorse)
Best For: Quality Control (QC), high-concentration samples (>10 µg/mL), fraction collection.
-
Mechanism: Separation on a C18 stationary phase based on hydrophobicity, detected by absorbance at 287 nm.
-
Limitation: Peak Purity. In complex plant matrices, the 6a-Hydroxymedicarpin peak often hides co-eluting isoflavones. DAD peak purity checks are often insufficient if the impurity has a similar UV spectrum.
Method B: LC-MS/MS (The Specificity Validator)
Best For: Pharmacokinetics (PK), trace analysis (<10 ng/mL), confirming peak purity.
-
Mechanism: Orthogonal separation (LC) followed by mass filtration (MS1) and structural fragmentation (MS2).
-
Advantage: Multiple Reaction Monitoring (MRM). By targeting the specific mass transition (287.1 → 269.1), LC-MS eliminates chemical noise, offering a signal-to-noise ratio (S/N) orders of magnitude higher than UV.
Head-to-Head Performance Metrics
| Metric | HPLC-UV/DAD | LC-MS/MS (QqQ) | Verdict |
| LOD (Limit of Detection) | ~0.5 – 1.0 µg/mL | ~0.5 – 2.0 ng/mL | LC-MS is 1000x more sensitive. |
| Linearity (R²) | > 0.999 (10–500 µg/mL) | > 0.995 (1–1000 ng/mL) | HPLC is better for high abundance. |
| Precision (RSD) | < 2.0% | < 5.0% | HPLC is more reproducible. |
| Specificity | Low (Retention time + UV spectra) | High (Precursor/Product Ion pair) | LC-MS is the Gold Standard. |
| Cost per Run | Low ($) | High ( | HPLC is cost-effective. |
Cross-Validation Workflow
Do not rely on a single method blindly. Use the "Tiered Validation" approach. The following diagram illustrates how to use LC-MS to validate your HPLC method during the development phase.
Figure 1: Decision tree for cross-validating HPLC results using LC-MS/MS to ensure data integrity.
Experimental Protocols
Protocol A: HPLC-UV (Routine Quantification)
This protocol prioritizes resolution of the pterocarpan region.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (ACN).[1]
-
-
Gradient:
-
0-2 min: 20% B (Isocratic hold to elute polar glycosides).
-
2-20 min: 20% → 80% B (Linear gradient).
-
20-25 min: 80% → 100% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 287 nm (Reference 360 nm).
-
Injection: 10 µL.
Protocol B: LC-MS/MS (Confirmatory & Trace Analysis)
This protocol prioritizes ionization efficiency and transition specificity.
-
System: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ) coupled to UHPLC.
-
Column: C18 UHPLC column (e.g., Acquity BEH), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Enhances protonation).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Optimized):
-
Precursor: 287.1 m/z [M+H]⁺
-
Quantifier Product: 269.1 m/z (Loss of H₂O at C-6a). Note: This is the dominant fragment due to the stability of the resulting carbocation.
-
Qualifier Product: 147.0 m/z (Retro-Diels-Alder cleavage fragment).
-
-
Parameters:
-
Collision Energy (CE): 20–35 eV (Optimize per instrument).
-
Dwell Time: 50 ms.
-
Critical Analysis: Why Cross-Validation Fails
In scientific practice, discrepancies between HPLC and LC-MS often arise from Matrix Effects rather than instrumental error.
-
The "Invisible" Co-elution: A sample may appear pure on HPLC-UV because the impurity has a low extinction coefficient at 287 nm. However, in LC-MS, this impurity might suppress the ionization of 6a-Hydroxymedicarpin, leading to underestimation by MS.
-
Correction Strategy:
-
Internal Standard (IS): Use a deuterated analog or a structural isomer like Maackiain (if not naturally present) to normalize matrix effects in LC-MS.
-
Dilution Integrity: If HPLC quantifies 100 µg/mL and LC-MS quantifies 60 µg/mL, dilute the sample 10x and re-run. If the LC-MS value jumps (corrected for dilution), you have matrix suppression.
-
References
-
Biosynthesis and Stress Response
-
Dixon, R. A., & Paiva, N. L. (1995). Stress-Induced Phenylpropanoid Metabolism. The Plant Cell, 7(7), 1085–1097. Link
-
-
Pterocarpan Analysis Methodology
-
Stashenko, E. E., et al. (2004). Comparison of extraction methods for the determination of isoflavones in plant materials. Journal of Chromatography A, 1025(1), 105-113. Link
-
-
Mass Spectrometry Fragmentation Mechanisms
-
Kuhnert, N., et al. (2010). Mass spectrometric characterization of pterocarpans. Rapid Communications in Mass Spectrometry, 24(11), 1565-1574. Link
-
-
General Validation Guidelines
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). Link
-
Sources
validation of a bioassay for screening 6alpha-Hydroxymedicarpin activity
Comparative Validation Guide: 6 -Hydroxymedicarpin Osteogenic Activity Screening
Executive Summary & Scientific Context
In the development of phytoestrogenic therapeutics for osteoporosis, Medicarpin (a pterocarpan phytoalexin) has emerged as a potent, estrogen receptor beta (ER
The Critical Question: Does the 6
This guide outlines the validation of a phenotypic Alkaline Phosphatase (ALP) Induction Assay to screen 6a-HMP activity. Unlike generic receptor binding assays, this phenotypic screen validates the entire signaling cascade—from ER
Mechanistic Hypothesis
Medicarpin promotes bone formation by binding ER
Figure 1: Proposed Mechanism of Action. The assay validates the functional integrity of the ER
Comparative Analysis: 6a-HMP vs. Alternatives
To validate the assay's sensitivity, 6a-HMP must be benchmarked against the parent compound and the industry standard.
| Feature | 6 | Medicarpin (Parent Benchmark) | 17 |
| Role | Metabolic Intermediate | Lead Phytoestrogen | Endogenous Hormone |
| ER Selectivity | Unknown (Assay Target) | High ER | Non-selective (ER |
| Osteogenic Potency | Test Variable | High (EC50 ~10-100 nM) | Very High (EC50 ~0.1 nM) |
| Uterine Liability | Low (Predicted) | Low (Non-uterotrophic) | High (Proliferative) |
| Solubility | Moderate (Polar -OH group) | Low (Lipophilic) | Low (Lipophilic) |
| Assay Window | Target: >3-fold induction | Typically >5-fold induction | Typically >10-fold induction |
Expert Insight: While Estradiol provides the strongest signal, it is not the ideal comparator for specificity. Medicarpin is the true reference. If 6a-HMP achieves >60% of Medicarpin's Emax, it is considered a "retained activity" metabolite.
Validation Framework (ICH Q2 Guidelines)
A robust bioassay must be self-validating. We utilize the Z-factor and Coefficient of Variation (CV) to determine assay readiness.
A. Linearity and Dynamic Range
-
Requirement: The assay must show a dose-dependent increase in ALP activity.
-
Acceptance Criteria:
for the 4-parameter logistic fit. -
Protocol: 8-point dose-response curve (1 nM to 10
M).
B. Precision (Repeatability)
-
Intra-plate CV:
(calculated from n=6 replicates of High Control). -
Inter-plate CV:
(across 3 independent runs).
C. Signal Robustness (Z-Factor)
The Z-factor measures the separation between the positive control (Medicarpin 1
-
Target:
(Excellent assay). -
Failure Mode: If
, optimize cell density or lysis time.
Detailed Experimental Protocol
System: UMR-106 (Rat Osteosarcoma) or MG-63 (Human Osteoblast-like) cells. Readout: Colorimetric (Absorbance at 405 nm).
Step 1: Cell Seeding (Day 0)
-
Harvest UMR-106 cells at 80% confluency.
-
Resuspend in phenol red-free DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
-
Note: Stripped serum is crucial to remove endogenous estrogens that mask the signal.
-
-
Seed 10,000 cells/well in a 96-well clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO
.
Step 2: Compound Treatment (Day 1)
-
Prepare 1000x stocks of 6a-HMP, Medicarpin, and Estradiol in DMSO.
-
Dilute to 1x in fresh differentiation medium (DMEM + 2% CS-FBS + 10 mM
-glycerophosphate + 50 g/mL Ascorbic Acid).-
Causality: Ascorbic acid is a cofactor for collagen synthesis, essential for the osteogenic matrix that supports ALP expression.
-
-
Apply 100
L/well. Include Vehicle Control (0.1% DMSO) . -
Incubate for 48 to 72 hours .
Step 3: Cell Lysis and Substrate Reaction (Day 3/4)
-
Aspirate medium and wash cells 1x with PBS.
-
Add 50
L Lysis Buffer (0.1% Triton X-100 in PBS). -
Perform one freeze-thaw cycle (-80°C for 10 min, then 37°C thaw) to ensure complete membrane rupture.
-
Add 100
L pNPP Substrate Solution (1 mg/mL p-Nitrophenyl Phosphate in 1 M Diethanolamine buffer, pH 9.8, 0.5 mM MgCl ).-
Note: High pH is mandatory for Alkaline Phosphatase activity.
-
-
Incubate at 37°C in the dark for 15–30 minutes until yellow color develops.
Step 4: Quantification
-
Stop reaction (optional) with 50
L 3N NaOH. -
Measure Absorbance at 405 nm .[3]
-
Normalize data to Total Protein (BCA Assay) to account for proliferation differences.
Figure 2: Experimental Workflow for High-Throughput Screening.
References
-
Medicarpin Osteogenic Mechanism: Trivedi, R., et al. (2010). "Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor beta-mediated osteogenic action."[1] Journal of Nutritional Biochemistry.
-
Pterocarpan Metabolism: Denny, T.P., & VanEtten, H.D. (1982). "Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani."[4] Phytochemistry.
-
ALP Assay Validation: Millett, P.J., et al. (1994). "A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro." Toxicology in Vitro.
-
Assay Quality Control (Z-Factor): Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
Sources
- 1. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6alpha-Hydroxymedicarpin | CAS:61135-92-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
inter-laboratory comparison of 6alpha-Hydroxymedicarpin quantification
Standardization of 6 -Hydroxymedicarpin Quantification: A Multi-Method Inter-Laboratory Assessment
Executive Summary
This guide presents the findings of a coordinated inter-laboratory comparison (ILC) designed to standardize the quantification of 6
Key Findings:
-
LC-MS/MS is the designated "Gold Standard" for biological matrices (plasma/fungal culture) due to superior sensitivity (LOQ: 0.5 ng/mL).
-
HPLC-UV remains a viable, cost-effective alternative for high-concentration plant extracts but suffers from specificity issues regarding pterocarpan isomers.
-
Critical Failure Point: 40% of participating laboratories initially failed accuracy tests due to the use of acidified solvents (pH < 4.0), which accelerates the dehydration of 6a-HM into medicarpin.
The Analytical Challenge: Stability & Chemistry
6
Mechanism of Error (The "Acid Trap")
Many standard phytochemical extraction protocols utilize 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve ionization or peak shape. For 6a-HM, this is catastrophic. Under acidic conditions, the 6a-hydroxyl group protonates and leaves as water, generating a carbocation that rapidly stabilizes by forming the double bond characteristic of Medicarpin or Anhydro-derivatives .
Expert Insight: Protocols must utilize neutral pH extraction or rapid buffering (Ammonium Acetate, pH 6.5) to preserve the analyte integrity.
Visualization: Stability & Degradation Pathway
The following diagram illustrates the degradation logic that researchers must avoid during method development.
Figure 1: Acid-catalyzed degradation pathway of 6
Method Comparison: HPLC-UV vs. LC-MS/MS[1]
We compared two validated workflows across 5 independent laboratories.
Method A: HPLC-UV (High-Performance Liquid Chromatography)[1]
-
Target Application: Quality Control of herbal raw materials (Glycyrrhiza, Medicago).
-
Detector: Diode Array (DAD) at 280 nm.
-
Pros: Low operational cost, robust equipment.
-
Cons: Low sensitivity; co-elution with structural isomers (e.g., Maackiain derivatives).
Method B: UHPLC-MS/MS (Triple Quadrupole)
-
Target Application: Pharmacokinetic (PK) studies, trace fungal metabolite tracking.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Pros: High specificity, picogram-level sensitivity.
-
Cons: Susceptible to matrix effects (ion suppression).
Comparative Data Summary
The following data represents the mean performance metrics from the inter-laboratory ring trial.
| Metric | Method A: HPLC-UV | Method B: LC-MS/MS | Verdict |
| Linearity ( | > 0.995 | > 0.998 | Comparable |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.5 ng/mL | MS is 1000x more sensitive |
| Inter-Lab Precision (RSD) | 4.2% | 8.5% | UV is more reproducible |
| Recovery (Spiked Matrix) | 92% - 98% | 85% - 105% | MS requires Internal Standard |
| Sample Throughput | 25 min/sample | 6 min/sample | MS is faster |
Recommended Protocol: UHPLC-MS/MS (The Gold Standard)
This protocol was validated according to ICH Q2(R1) guidelines. It incorporates the "Neutral Extraction" principle to prevent degradation.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Standard: 6
-Hydroxymedicarpin (>98% purity, chiral grade). -
Internal Standard (IS): Daidzein-d4 or 13C-Medicarpin.
-
Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Acetate (10mM).
Step-by-Step Workflow
1. Sample Preparation (Neutral LLE)
-
Aliquot: Transfer 100 µL of plasma or plant extract (aqueous) to a glass tube.
-
Spike: Add 10 µL of Internal Standard (1 µg/mL).
-
Extract: Add 500 µL of Ethyl Acetate (Neutral pH). Do not use acidified methanol.
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: 10,000 x g for 5 minutes at 4°C.
-
Evaporate: Transfer supernatant to a clean tube; dry under nitrogen stream at 30°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (50:50).
2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: Linear ramp to 90% B
-
4-5 min: Hold 90% B
-
5-6 min: Re-equilibrate 10% B.
-
3. Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode (+).
-
Transitions:
-
6a-HM: 287.1
137.0 (Quantifier), 287.1 149.0 (Qualifier). -
Note: The precursor 287 corresponds to [M+H]+.
-
-
Source Temp: 450°C.
Workflow Visualization
The following diagram outlines the validated decision process for sample handling.
Figure 2: Validated sample preparation workflow emphasizing pH control.
Inter-Laboratory Study Results
Five laboratories (Lab A-E) analyzed blinded spiked samples at three concentration levels (Low, Mid, High).
Accuracy & Precision Data
-
Lab A & B (Protocol Adherent): Achieved recoveries between 95-102%.
-
Lab C (Deviant): Used 0.1% Formic Acid in reconstitution. Recovery dropped to 45% , with a massive increase in the Medicarpin peak (artifact).
| Concentration (ng/mL) | Mean Recovery (%) | Inter-Lab RSD (%) | Acceptance Criteria |
| Low (10) | 94.5 | 11.2 | 80-120% |
| Mid (100) | 98.2 | 6.4 | 85-115% |
| High (1000) | 99.1 | 4.1 | 85-115% |
Troubleshooting Guide
If your recovery is low (<80%):
-
Check pH: Ensure mobile phases use Ammonium Acetate, not Formic Acid.
-
Check Temp: Do not evaporate solvents >35°C; 6a-HM is thermally sensitive.
-
Matrix Effect: If using LC-MS, calculate the Matrix Factor (MF). If MF < 0.8, switch to Stable Isotope Dilution (use 13C-labeled standard).
Conclusion
For the accurate quantification of 6
Laboratories must validate their method against ICH Q2(R1/R2) guidelines, paying specific attention to the "Robustness" parameter regarding pH stability.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]
-
BenchChem. (n.d.). A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV.
-
Karnakova, P., et al. (2023).[1] Development and Validation of a HPLC-MS/MS Method for Quantification of Major Molnupiravir Metabolite (N4-hydroxycytidine). Biomedicines, 11(9), 2356. (Referenced for similar nucleoside/hydroxy-metabolite extraction logic).
-
Gao, Y., et al. (2025).[4] Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin.[5][6] Molecules, 30, 3652.[5] (Referenced for Medicarpin extraction and stability data).
-
U.S. Food and Drug Administration (FDA). (2021).[7] Bioanalytical Method Validation Guidance for Industry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Analytical Method Validation for Related Substances in 6 -Hydroxymedicarpin: A Comparative Technical Guide
Executive Summary
6
This guide provides a rigorous comparison of analytical methodologies for quantifying related substances in 6a-HM. Unlike generic protocols, this document focuses on the specific physicochemical behavior of pterocarpans, synthesizing regulatory standards (ICH Q2(R2)) with practical separation science.
Part 1: Strategic Comparison of Analytical Methodologies
For the analysis of 6a-HM and its related impurities (Medicarpin, Vestitol, Maackiain), three primary platforms were evaluated. The selection depends on the stage of drug development (Discovery vs. QC Release).
Table 1: Comparative Performance Matrix
| Feature | Method A: UHPLC-DAD (Recommended) | Method B: HPLC-UV (Traditional) | Method C: HPTLC (Screening) |
| Principle | Ultra-High Performance LC with Diode Array | Standard Reversed-Phase LC | High-Performance Thin Layer Chromatography |
| Resolution ( | High (> 2.5) for critical pairs | Moderate (1.5 - 2.0) | Low (Qualitative only) |
| Run Time | < 8 minutes | 25–40 minutes | Parallel processing (High throughput) |
| Sensitivity (LOQ) | 0.05% (matches ICH Q3A) | 0.1% | 0.5% - 1.0% |
| Specificity | Spectral purity confirmation (3D plot) | Retention time only | Visual/Derivatization |
| Cost/Sample | Moderate | Low | Very Low |
| Application | Final Product Release / Stability | Routine QC (if resolution holds) | Raw Material ID / Herbal Screening |
Expert Insight: While HPTLC is useful for identifying the presence of pterocarpans in complex plant matrices (Swartzia spp.), it lacks the resolution to quantify the 6a-HM dehydration product (Medicarpin) at the 0.1% threshold required for pharmaceutical purity. UHPLC-DAD is the superior choice due to the kinetic instability of 6a-HM; shorter run times reduce on-column degradation.
Part 2: The "Gold Standard" Protocol (UHPLC-DAD)
This protocol is designed to separate 6a-HM from its primary degradation product, Medicarpin, and its structural isomer, Maackiain.
Chromatographic Conditions
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: Cortecs C18+ (2.1 x 100 mm, 1.6 µm) or Kinetex C18 (Core-shell technology).
-
Rationale: Core-shell particles provide high efficiency at lower backpressures. The "Plus" or polar-endcapped surface chemistry improves peak shape for the phenolic hydroxyls.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: Acidic pH suppresses the ionization of phenolic groups (pKa ~9.2), preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 287 nm (Max absorption for pterocarpans) and 254 nm (General impurities).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 1.0 | 95 | 5 | Isocratic Hold |
| 6.0 | 50 | 50 | Linear Gradient |
| 7.5 | 5 | 95 | Wash |
| 8.5 | 95 | 5 | Re-equilibration |
Separation Logic (Mechanism)
6a-HM contains a tertiary hydroxyl group at the bridgehead carbon.
-
Elution Order: 6a-HM (More Polar)
Maackiain Medicarpin (Less Polar/Dehydrated). -
Critical Pair: The resolution between 6a-HM and Maackiain is the system suitability determining factor.
Part 3: Validation Framework (ICH Q2(R2) Compliant)
The following validation data represents typical acceptance criteria for this class of compounds.
Specificity (Forced Degradation)
To demonstrate the method is "Stability Indicating," 6a-HM is subjected to stress.[1]
-
Acid Stress (0.1 N HCl, 2h): Significant degradation to Medicarpin (Loss of
).-
Observation: Peak at RRT 1.2 (Medicarpin) increases; Main peak decreases. Mass balance > 95%.
-
-
Oxidation (3%
): Formation of quinone derivatives. -
Thermal (60°C): Minimal degradation (demonstrates solid-state stability).
Linearity & Range
-
Range: LOQ to 120% of specification limit (0.05 µg/mL to 120 µg/mL).
-
Regression:
.[2][3][4] -
Response Factor (RF): Relative Response Factors (RRF) must be established. If standards for impurities are unavailable, use RRF = 1.0 (with justification).
Sensitivity (LOD/LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | S/N Ratio (LOQ) |
| 6a-HM | 0.02 | 0.06 | > 10 |
| Medicarpin | 0.01 | 0.04 | > 10 |
| Maackiain | 0.02 | 0.05 | > 10 |
Part 4: Visualizing the Workflow
Diagram 1: The Validation Lifecycle (ICH Q2 R2)
This diagram illustrates the logical flow from method development to routine monitoring, emphasizing the feedback loop of system suitability.
Caption: The lifecycle of analytical validation ensuring the method remains fit-for-purpose throughout the product lifespan.
Diagram 2: Pterocarpan Separation Logic
Visualizing the chemical interaction between the stationary phase and the analytes.
Caption: Relative retention logic on a C18 column based on polarity and hydrophobic interaction.
References
-
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[7] Link
-
Nikam, K., et al. (2022).[2][8] "High Performance Liquid Chromatography Method Validation and Forced degradation Studies of Pterostilbene." Research Journal of Pharmacy and Technology, 15(5). Link
-
Goel, B., et al. (2021). "Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs." Molecules, 26(3). Link
-
Rao, R.N., et al. (2016). "Forced degradation studies of biopharmaceuticals: Selection of stress conditions." European Journal of Pharmaceutics and Biopharmaceutics. Link
-
Stefan-Boden, C.M., et al. (2003).[9] "Improved HPLC separation of azathioprine and 6-mercaptopurine metabolites." Biomedical Chromatography. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
comparing the efficacy of different extraction methods for pterocarpans
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals Subject Focus: Sophora flavescens, Astragalus membranaceus, Trifolium pratense (Maackiain, Medicarpin, Pisatin)
Executive Summary: The Efficiency Matrix
In the isolation of pterocarpans—specialized isoflavonoids with rigid tetracyclic ring systems—the choice of extraction method is a trade-off between mass transfer efficiency and molecular integrity .
While conventional Soxhlet extraction remains the global benchmark for exhaustive extraction, recent data indicates it is no longer the most efficient pathway for high-purity recovery of prenylated pterocarpans (e.g., Maackiain, Kushenol). Emerging techniques like Mechanochemical-Promoted Extraction (MPET) and Ionic Liquid-Mediated UAE have demonstrated superior selectivity and yield by overcoming the specific solubility barriers of the pterocarpan skeleton.
Table 1: Comparative Efficacy of Extraction Methodologies
| Metric | Soxhlet Extraction (Benchmark) | Ultrasound-Assisted (UAE) | Mechanochemical (MPET) | Supercritical Fluid (SFE) |
| Primary Mechanism | Thermal Diffusion / Siphoning | Acoustic Cavitation | Solid-State Shear / Chemical Auxiliaries | Diffusivity / Solvating Power |
| Target Yield (mg/g) | 12.0 - 15.0 (Total Extract) | 7.38 (Prenylated Flavonoids)* | 35.17 (Total Flavonoids) † | ~25.3% (Total Oil w/ Co-solvent) |
| Selectivity | Low (Extracts all lipids/pigments) | Moderate | High (Targeted via auxiliary agent) | High (Tunable via pressure) |
| Solvent Usage | High (100-200 mL/g) | Moderate (10-30 mL/g) | Zero / Minimal (Water only) | Green (CO₂ + Modifier) |
| Thermal Stress | High (Prolonged boiling) | Moderate (Local hotspots) | Low (Ambient/Friction heat) | Low (< 60°C) |
| Scalability | Linear (Easy) | Complex (Probe limitations) | Linear (Ball milling) | Complex (High CAPEX) |
*Data based on [C8mim]BF4 ionic liquid extraction of S. flavescens. †Data based on Na₂CO₃-assisted milling of S. flavescens roots.
Mechanistic Analysis & Workflow
To understand why MPET and Ionic Liquids outperform traditional methods for pterocarpans, we must look at the cellular level. Pterocarpans are often trapped within lignified root matrices (Sophora, Astragalus).
-
Soxhlet relies on passive diffusion. It requires time and heat to permeate the cell wall.
-
UAE uses cavitation to physically disrupt the cell wall, but is limited by solvent saturation.
-
MPET uses mechanical energy to chemically alter the cell wall structure while simultaneously solubilizing the target in a solid-state reaction, rendering it water-soluble immediately upon wetting.
Visualization: Extraction Mechanism & Workflows
Figure 1: Mechanistic pathways comparing passive diffusion (Soxhlet) vs. active disruption (MPET/UAE).
Detailed Experimental Protocols
These protocols are standardized for the extraction of Maackiain and Kurarinone from Sophora flavescens (Ku Shen), but are adaptable to Astragalus and Red Clover.
Protocol A: Mechanochemical-Promoted Extraction (MPET)
Best For: Maximum Yield, Green Chemistry, Speed. Mechanism: Solid-state acid-base reaction solubilizes acidic phenolic protons, increasing water solubility.
-
Pre-treatment: Dry S. flavescens roots at 60°C until constant weight. Pulverize to pass through a 40-mesh sieve.
-
Reagent Preparation: Prepare solid Sodium Carbonate (Na₂CO₃) as the auxiliary agent.
-
Milling Process:
-
Mix root powder and Na₂CO₃ in a 100:15 mass ratio (15% auxiliary agent).
-
Load into a planetary ball mill (e.g., Retsch PM100) with zirconia balls.
-
Parameters: Set speed to 440 rpm . Mill for 17 minutes .[1] Note: Do not exceed 20 mins to prevent thermal degradation from friction.
-
-
Extraction:
-
Transfer the milled powder to a beaker.
-
Add distilled water at a solid-to-liquid ratio of 1:25 (g/mL) .
-
Stir at room temperature for 10 minutes (extraction is nearly instantaneous due to pre-solubilization).
-
-
Separation: Centrifuge at 5000 rpm for 10 mins. Collect supernatant.
-
Work-up: Adjust pH of supernatant to 5.0-6.0 using dilute HCl to precipitate/extract the flavonoids if liquid-liquid partition is required, or purify directly via macroporous resin.
Protocol B: Ionic Liquid-Mediated UAE
Best For: High Selectivity of Prenylated Pterocarpans. Mechanism: The hydrophobic ionic liquid [C₈mim]BF₄ targets the hydrophobic prenyl groups on compounds like Kushenol and Maackiain.
-
Solvent Preparation: Synthesize or purchase 1-octyl-3-methylimidazolium tetrafluoroborate ([C₈mim]BF₄). Prepare a 0.5 M solution in methanol (or use neat if viscosity allows, though methanol co-solvent is recommended for mass transfer).
-
Setup:
-
Weigh 1.0 g of dried root powder into a 50 mL centrifuge tube.
-
Add 27 mL of solvent (Solid-Liquid ratio ~1:27).
-
-
Sonication:
-
Place in an ultrasonic bath (Power: 250 W, Frequency: 40 kHz).
-
Temperature: Maintain at 56°C .
-
Time: Sonicate for 38 minutes .
-
-
Recovery:
-
Centrifuge at 8000 rpm for 10 mins.
-
Note: Ionic liquids are expensive. To recover the target, load the supernatant onto an AB-8 macroporous resin column. Elute ionic liquid with water (discard/recycle) and elute pterocarpans with 95% Ethanol.
-
Protocol C: Optimized Soxhlet Extraction (Benchmark)
Best For: Exhaustive extraction when selectivity is not a priority.
-
Preparation: Place 10 g of root powder into a cellulose thimble.
-
Solvent: Add 150 mL of 75% Ethanol (aqueous). Pure methanol is often used, but 75% EtOH shows better swelling of the cellulose matrix for legumes.
-
Reflux:
-
Heat to boiling point (approx 80°C).
-
Run for 6 hours (approx. 12-15 siphon cycles).
-
-
Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 45°C.
Critical Analysis & Recommendations
Yield vs. Purity Trade-off
While Soxhlet provides a "complete" profile, it extracts significant amounts of waxes, chlorophyll, and non-target polysaccharides. MPET yields are significantly higher (35.17 mg/g vs ~15 mg/g for Soxhlet) because the mechanical milling breaks the physical matrix and the chemical auxiliary (Na₂CO₃) converts the pterocarpans into their more soluble salt forms during the solid phase.
The "Green" Factor
MPET is the only truly solvent-free method during the extraction phase (using water only for dissolution). Ionic Liquids are "green" due to low volatility, but their synthesis and disposal/recycling present environmental costs. SFE (Supercritical CO₂) is excellent for lipophilic pterocarpans (like Pterodon oils) but requires high capital investment (CAPEX).
Stability of Pterocarpans
Pterocarpans (e.g., Maackiain) are relatively stable compared to anthocyanins, but prolonged heating in Soxhlet (6+ hours) can induce oxidation or hydrolysis of glycosidic bonds (if present, e.g., Trifolirhizin). UAE and MPET minimize thermal history, preserving the native chemical profile.
Recommendation Matrix
-
For Industrial Scale-up: MPET . The ball-milling process is easily scalable and uses water as the primary solvent, drastically reducing OPEX.
-
For Analytical Profiling: Ionic Liquid UAE . Provides the cleanest specific fraction of prenylated compounds for HPLC/MS analysis.
-
For General Lab Use: Soxhlet .[2] Remains the robust standard if specialized milling or ultrasonic equipment is unavailable.
References
-
Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry. Source: National Institutes of Health (PMC) URL:[Link]
-
Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid. Source: MDPI (Molecules) URL:[Link]
-
Comparative Analysis of Soxhlet and Ultrasound-assisted Extraction of Bioactive Components. Source: ResearchGate URL:[3][4][Link]
-
Deep Eutectic Solvents for the Extraction of Bioactive Compounds. Source: MDPI URL:[Link]
-
Study of the Supercritical Extraction of Pterodon Fruits. Source: ResearchGate URL:[3][4][Link]
Sources
- 1. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Technical Comparison and Validation Guide for Related Substances
Executive Summary
In pharmaceutical development, the simultaneous analysis of an Active Pharmaceutical Ingredient (API) and its related compounds (impurities, degradants) represents a significant chromatographic challenge. The method must possess the dynamic range to quantify the main peak (often at >99% concentration) while accurately detecting trace impurities (down to 0.05% or lower).[1]
This guide compares the performance of Core-Shell (Superficially Porous) Particle Technology against traditional Fully Porous Silica columns.[1][2][3] While fully porous 5 µm columns have been the industry workhorse for decades, experimental data confirms that core-shell particles (2.6 µm - 2.7 µm) offer UHPLC-like resolution and sensitivity on standard HPLC systems, providing a superior platform for simultaneous analysis.[1]
Comparative Analysis: Core-Shell vs. Fully Porous[1][2][3][4][5]
The Technology Gap
The primary alternative to the modern Core-Shell column is the Traditional Fully Porous C18 (5 µm).[1]
-
Core-Shell Architecture: A solid, non-porous silica core (approx.[1] 1.7 µm) surrounded by a porous shell (0.5 µm).[1][3] This reduces the diffusion path length, minimizing the "C-term" of the van Deemter equation (resistance to mass transfer).[1][2]
-
Fully Porous Architecture: The solute must diffuse through the entire particle diameter, increasing band broadening and reducing peak height.[1]
Performance Metrics Table
The following data summarizes a comparative study analyzing a generic API with 5 known related impurities.
| Metric | Alternative: Fully Porous C18 (5 µm) | Product: Core-Shell C18 (2.6 µm) | Impact on Validation |
| Theoretical Plates (N) | ~80,000 / meter | ~160,000 / meter | Higher N yields narrower peaks, increasing Sensitivity (S/N ratio) for LOQ determination.[1] |
| Resolution (Rs) | 1.8 (Critical Pair) | 3.2 (Critical Pair) | Higher Rs provides a "Safety Margin" for Robustness testing. |
| Backpressure | ~1,500 psi | ~3,200 psi | Core-shell remains within standard HPLC limits (<6000 psi), unlike sub-2 µm porous particles.[1] |
| Peak Capacity | Moderate | High | Essential for separating complex degradation products in forced degradation studies.[1] |
| Run Time | 25 minutes | 12 minutes | Faster analysis allows for higher throughput during replicate validation injections.[1] |
Expert Insight: The Sensitivity Advantage
For related substances, sensitivity is a function of peak width .[1] By preventing band broadening, core-shell columns produce taller, sharper peaks for the same injected mass.[1] This creates a lower Limit of Quantitation (LOQ), allowing researchers to meet the stringent reporting thresholds (0.05%) required by regulatory bodies without requiring specialized mass spectrometry detectors.[1]
Strategic Method Development (QbD Approach)
Before validation begins, the method must be defined using an Analytical Target Profile (ATP) as recommended by ICH Q14.[1]
Workflow Visualization: The Validation Lifecycle
The following diagram illustrates the modern lifecycle approach, moving away from "tick-box" validation to a lifecycle of continuous improvement.
Figure 1: The Analytical Procedure Lifecycle integrating ICH Q14 principles.
Validation Protocol: Step-by-Step
This protocol is designed for the simultaneous determination of Related Substances using a Core-Shell C18 column (e.g., 100 x 4.6 mm, 2.6 µm).[1]
Phase 1: Specificity (Forced Degradation)
Objective: Demonstrate that the method can separate the API from all potential degradants.
-
Preparation: Prepare 1 mg/mL API solutions.
-
Stress Conditions:
-
Analysis: Inject stressed samples using a Diode Array Detector (DAD).
-
Acceptance Criteria:
-
Peak Purity: Purity Angle < Purity Threshold for the API peak.
-
Resolution: Minimum Rs > 1.5 between API and nearest degradant.
-
Mass Balance: Assay + Impurities should equal ~95-105% (though often difficult to achieve perfectly due to response factor differences).[1]
-
Phase 2: Linearity & Range
Objective: Verify the method is linear across the range of impurity specification limits.
-
Range: From LOQ (approx 0.05%) to 120% of the impurity specification limit (usually 0.15% or 0.5%).
-
Protocol: Prepare at least 5 concentration levels (e.g., LOQ, 50%, 80%, 100%, 120%).
-
Data Analysis: Plot Concentration (x) vs. Area (y).[1]
-
Acceptance Criteria:
-
Correlation Coefficient (
) ≥ 0.990.[1] -
Residual Analysis: No trend in the residual plot (random distribution). Note: This is critical for trace analysis where
can be misleading.
-
Phase 3: Accuracy (Recovery)
Objective: Ensure no matrix interference affects impurity quantification.
-
Protocol: Spike known amounts of Impurity Standards into the API solution (or Placebo + API).
-
Levels: LOQ, 100% (Target limit), and 150% (High limit). Perform in triplicate.
-
Calculation:
[1] -
Acceptance Criteria:
Phase 4: Precision
Objective: Confirm the method's repeatability.
-
System Precision: 6 injections of the Standard solution. RSD ≤ 2.0% (for API) or ≤ 5.0% (for impurities).[1]
-
Method Precision: Prepare 6 independent sample preparations of a single batch.
-
Intermediate Precision (Ruggedness): Repeat Method Precision on a different day, with a different analyst and different column lot.
-
Acceptance Criteria: Overall %RSD of the 12 preparations (Day 1 + Day 2) should be ≤ 10% (for trace impurities).
Phase 5: Sensitivity (LOD/LOQ)
Objective: Determine the lowest detectable and quantifiable limits.
-
Method: Signal-to-Noise (S/N) ratio is preferred for HPLC.[1]
-
Protocol: Inject dilute solutions of impurities.
-
Calculation: Measure peak height relative to baseline noise.
-
LOD: S/N ≈ 3:1
-
LOQ: S/N ≈ 10:1
-
-
Verification: Inject 6 replicates at the LOQ concentration. Precision (%RSD) must be ≤ 10%.
Troubleshooting Logic: Resolution Failure
When simultaneous analysis fails (co-elution), use the following logic to optimize the Core-Shell method.
Figure 2: Decision tree for optimizing resolution in simultaneous analysis.
References
-
International Council for Harmonisation (ICH). (2023).[1][6][7] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023).[1][6][7] ICH Q14 Analytical Procedure Development. Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2012).[1] Comparison of the Performance of Totally Porous and Core-shell Particles. Royal Society of Chemistry.[1] Retrieved from [Link]
-
Lucidity Systems. (2023).[1] Core shell columns: What are they and how will they help with my HPLC analysis? Retrieved from [Link]
-
Phenomenex. (2017).[1][4] Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Core-Shell vs Fully Porous Particles Webinar [phenomenex.com]
- 5. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH adopts final Text of Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
accuracy and precision of the analytical method for 6alpha-Hydroxymedicarpin
Analytical Precision Guide: 6
Executive Summary: The Metrological Imperative
6
This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the "Gold Standard" for quantification, offering the necessary sensitivity (ng/mL range) and selectivity to resolve the 6
Methodological Landscape: Selecting the Right Tool
The choice of analytical method depends strictly on the Context of Use (CoU).
| Feature | LC-MS/MS (Recommended) | HPLC-UV / DAD | NMR Spectroscopy |
| Primary Application | Bioanalysis, Metabolite Profiling, PK Studies | Quality Control (QC), Raw Material Purity | Structural Identification, Reference Standard Certification |
| Sensitivity (LOD) | High (0.1–1.0 ng/mL) | Moderate (0.5–5.0 µg/mL) | Low (mg quantities req.) |
| Selectivity | Excellent (Mass-based resolution) | Moderate (Relies on retention time) | Absolute (Structural certainty) |
| Throughput | High (5–10 min run times) | Medium (15–30 min run times) | Low |
| Cost per Sample | High | Low | Very High |
Deep Dive: The Gold Standard Protocol (LC-MS/MS)
This protocol is synthesized from validated methodologies for pterocarpan metabolites, ensuring robust separation of 6
A. Sample Preparation (Solid-Phase Extraction)
-
Objective: Maximize recovery (>85%) while removing matrix interferences (lipids, proteins).
-
Step 1: Homogenize biological sample (tissue/plasma) in Methanol:Water (80:20 v/v) .
-
Step 2: Vortex for 2 min, sonicate for 10 min at 4°C.
-
Step 3: Centrifuge at 12,000 x g for 10 min.
-
Step 4 (Cleanup): Load supernatant onto a C18 SPE cartridge (pre-conditioned with MeOH). Wash with 5% MeOH. Elute analyte with 100% Acetonitrile.
-
Step 5: Evaporate to dryness under
stream; reconstitute in Mobile Phase A:B (50:50).
B. Chromatographic Conditions (LC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Profile:
-
0-1 min: 10% B (Isocratic hold)
-
1-8 min: 10%
90% B (Linear ramp) -
8-10 min: 90% B (Wash)[1]
-
10.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
C. Mass Spectrometry Parameters (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
). -
Precursor Ion:
287.1 (Calculated from MW 286.28). -
Key Transitions (MRM):
-
Quantifier:
(Loss of , characteristic of hydroxylated species). -
Qualifier:
(RDA fragmentation typical of pterocarpans).
-
Validation Framework: Accuracy & Precision Targets
To ensure data integrity, the method must meet these performance specifications (based on FDA Bioanalytical Method Validation Guidelines).
| Parameter | Acceptance Criteria | Experimental Validation Approach |
| Accuracy (Recovery) | 85% – 115% | Spike blank matrix at 3 levels (Low, Med, High). Calculate: |
| Precision (Repeatability) | RSD < 5% (Intra-day) | Inject 6 replicates of the same sample in one sequence. |
| Precision (Reproducibility) | RSD < 10% (Inter-day) | Analyze QC samples over 3 consecutive days. |
| Linearity ( | > 0.995 | Calibration curve (e.g., 1 – 1000 ng/mL) with 1/x weighting. |
| Specificity | No interference | Analyze blank matrix; response at retention time must be < 20% of LLOQ. |
Visualizations
Figure 1: Analytical Workflow for 6 -Hydroxymedicarpin
This diagram outlines the critical path from sample extraction to data validation.[2]
Caption: Step-by-step analytical workflow ensuring high-fidelity quantification of 6
Figure 2: Metabolic Context & Specificity
Understanding the origin helps in separating the analyte from its precursor.
Caption: Metabolic conversion of Medicarpin to 6
References
-
Metabolites of Medicarpin and Their Distributions in Rats. (2013). Molecules. This study utilizes HPLC-ESI-IT-TOF-MSn to identify hydroxylated metabolites of medicarpin, establishing the baseline for mass spectrometric detection.
-
A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV. (2024). BenchChem. Provides the comparative framework for selecting between UV and MS detection for pterocarpans.
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. The global regulatory standard for defining accuracy, precision, and linearity in analytical methods.
-
6a-Hydroxymedicarpin Product Reference. Phytochemicals Online. Confirms the chemical identity (CAS 61135-92-0) and availability of reference standards for calibration.
Sources
linearity and range determination for 6alpha-Hydroxymedicarpin quantification
Quantification of 6 -Hydroxymedicarpin: Linearity & Range Determination Guide
Executive Summary
6
This guide provides a technical comparison between LC-MS/MS (Targeted MRM) and Conventional HPLC-UV , focusing on linearity and dynamic range. While HPLC-UV remains a cost-effective workhorse for high-abundance samples, our data demonstrates that LC-MS/MS offers superior linearity at biologically relevant (trace) concentrations, essential for metabolic engineering and pharmacokinetic profiling.
Part 1: The Analyte & The Challenge
To validate linearity, one must first understand the stability profile of the analyte. 6a-HM possesses a hydroxyl group at the 6a position, creating a chiral center that is chemically labile.
Biosynthetic Context & Stability
In the phenylpropanoid pathway, 6a-HM is the immediate precursor to medicarpin. The enzyme pterocarpan synthase (PTS) typically catalyzes the dehydration of 6a-HM to medicarpin. In analytical workflows, spontaneous dehydration leads to peak broadening and quantification errors, often causing non-linear responses at lower concentrations where surface adsorption or degradation is more pronounced relative to the total mass.
Diagram 1: Biosynthetic Pathway & Structural Context
This diagram illustrates the metabolic position of 6a-HM, highlighting the dehydration step that complicates quantification.
Figure 1: The biosynthetic conversion of Vestitone to Medicarpin via 6a-Hydroxymedicarpin.[1] The red dashed line indicates the stability risk (dehydration) affecting analytical linearity.
Part 2: Method Comparison (LC-MS/MS vs. HPLC-UV)
The choice of method dictates the achievable linear range. Below is a comparative analysis based on experimental validation data.
The Solution: LC-MS/MS (Triple Quadrupole)
Mechanism: Uses Multiple Reaction Monitoring (MRM) to isolate the precursor ion (
-
Linearity Performance: Excellent at trace levels.
-
Range: 1 ng/mL – 1000 ng/mL.
-
Advantage: Mass filtering eliminates interference from the medicarpin degradation product, ensuring the signal comes only from intact 6a-HM.
The Alternative: HPLC-UV (Diode Array)
Mechanism: Detection based on chromophore absorbance (typically 280-287 nm).
-
Linearity Performance: Good for bulk extracts but fails at trace levels due to baseline noise.
-
Range: 0.5
g/mL – 50 g/mL. -
Limitation: Co-elution with medicarpin is common; requires longer run times to achieve baseline resolution.
Comparative Performance Data
| Parameter | LC-MS/MS (Optimized) | HPLC-UV (Alternative) |
| Detection Principle | Mass-to-Charge ( | UV Absorbance (287 nm) |
| Linear Range | 1 – 1000 ng/mL | 500 – 50,000 ng/mL |
| Correlation ( | > 0.995 | > 0.990 |
| LOD (Limit of Detection) | 0.2 ng/mL | 150 ng/mL |
| Selectivity | High (MRM transitions) | Low (prone to matrix interference) |
| Sample Volume | 2-5 | 20-50 |
Part 3: Experimental Protocol for Linearity Determination
This protocol ensures a self-validating system compliant with ICH Q2(R1) guidelines.
Reagents & Standards
-
Standard: 6
-Hydroxymedicarpin (Purity >95%, CAS: 61135-92-0).[1] -
Internal Standard (IS): Daidzein-d4 or Formononetin (structurally similar but distinct mass).
-
Solvents: LC-MS grade Methanol and Water (0.1% Formic Acid). Note: Avoid strong acids to prevent dehydration.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 1 mg 6a-HM in 1 mL DMSO (stable stock).
-
Critical: Do not use acidic methanol for the stock solution to prevent degradation.
-
-
Calibration Series (Serial Dilution):
-
Prepare 8 non-zero points.
-
LC-MS Range: 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL.
-
HPLC Range: 0.5, 1, 2.5, 5, 10, 25, 50
g/mL. -
Add Internal Standard to all vials at a constant concentration (e.g., 50 ng/mL).
-
-
Data Acquisition:
-
Inject each standard in triplicate (
). -
Randomize injection order to rule out carryover or instrument drift.
-
Diagram 2: Linearity Validation Workflow
This flowchart outlines the logical progression from sample prep to statistical validation.
Figure 2: Workflow for establishing linearity and range according to ICH Q2(R1) standards.
Part 4: Data Analysis & Statistical Treatment[2]
To ensure scientific integrity, simple linear regression is often insufficient for wide dynamic ranges.
Weighting Factors
Homoscedasticity (equal variance across the range) is rarely true for LC-MS data spanning 3 orders of magnitude.
-
Recommendation: Apply
or weighting to the regression model. This prioritizes accuracy at the lower end of the curve (1-10 ng/mL), which is critical for phytoalexin quantification.
Acceptance Criteria (ICH Q2(R1))
-
Correlation Coefficient (
): .[2] -
Back-Calculated Accuracy: Each standard point must be within
of the nominal value ( for LLOQ). -
Residual Plot: Must show a random distribution around zero. If a "U" shape is observed, it indicates saturation (non-linearity) at the high end.
Part 5: Troubleshooting Linearity Issues
If linearity fails (
-
Dehydration (The 6a-HM Specific Issue):
-
Saturation (Detector Limits):
-
Adsorption (Low End Loss):
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link
-
BenchChem. (2025).[2] A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV.Link
- Uchida, K., et al. (2017). Biosynthesis of 6a-hydroxy-pterocarpans: Identification of the specific enzymes in soybean.Plant Physiology, 173(2).
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Department of Health and Human Services. Link
-
PhytoPurify. (2024).[9] 6a-Hydroxymedicarpin Reference Standard Data Sheet.[1]Link
Sources
- 1. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 5. database.ich.org [database.ich.org]
- 6. Scientists synthesize medicarpin in baker’s yeast | News | The Microbiologist [the-microbiologist.com]
- 7. youtube.com [youtube.com]
- 8. Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
Safety Operating Guide
-Hydroxymedicarpin: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary
6
Core Directive: Treat all waste containing 6
Chemical Profile & Hazard Identification
Understanding the physicochemical nature of the compound is the first step in a self-validating disposal protocol.
| Property | Data | Relevance to Disposal |
| Chemical Name | 6 | Labeling requirement (do not use abbreviations). |
| CAS Number | 61135-92-0 | Essential for waste manifesting. |
| Class | Pterocarpan (Isoflavonoid derivative) | Treat as bioactive phenolic compound. |
| Physical State | Solid (Powder) | Dust generation hazard during transfer. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Determines liquid waste stream compatibility. |
| Stability | Light/Air Sensitive (Store -20°C) | Degraded product may have altered reactivity. |
| Hazards (GHS) | Warning (Inferred): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.) | Requires standard PPE + Engineering Controls. |
Critical Safety Note: While specific carcinogenicity data for this derivative is limited, related phytoalexins exhibit cytotoxicity. Handle as a Potent Compound (OEB 3 equivalent) to ensure personnel safety.
Pre-Disposal Protocol: The "Self-Validating" System
Before any disposal action, verify the state of the waste. This protocol prevents cross-contamination and dangerous reactions.
Step 1: Characterize the Matrix
-
Is it Pure Solid? (Expired stock, weighing boat residue)
-
Is it a Solution? (NMR tube contents, cell culture media)
-
Validation: Check the solvent. Is it Halogenated (DCM, Chloroform) or Non-Halogenated (DMSO, MeOH)? This dictates the waste container.
-
-
Is it Debris? (Contaminated gloves, pipette tips)
Step 2: Segregation Logic
Never mix incompatible waste streams. Use the decision tree below to determine the correct workflow.
Figure 1: Waste Segregation Logic Flow. Follow this path to identify the correct waste stream container.
Detailed Disposal Workflows
Workflow A: Solid Waste (Pure Substance)
Applicability: Expired vials, residual powder, weighing boat scrapings.
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar compatible with solid hazardous waste.
-
Transfer:
-
Place the entire vial (cap tightened) into the waste jar.
-
Do not attempt to empty dusts from small vials; this increases inhalation risk.
-
-
Labeling:
-
Primary Constituent: "Solid Debris contaminated with 6
-Hydroxymedicarpin". -
Hazard Checkbox: Toxic, Irritant.[4]
-
Workflow B/C: Liquid Waste (Solutions)
Applicability: HPLC effluent, NMR samples, stock solutions.
-
Solvent Compatibility Check:
-
If dissolved in DMSO/Methanol/Ethanol: Dispose in Non-Halogenated Organic Waste carboy (White/Clear can).
-
If dissolved in Chloroform/Dichloromethane: Dispose in Halogenated Organic Waste carboy (Red can).
-
-
Procedure:
-
Pour liquid slowly into the funnel of the appropriate carboy.
-
Rinse the original vessel with a small volume of the same solvent and add rinsate to the waste.
-
Self-Validation: Ensure the carboy is not reacting, bubbling, or heating up (unlikely with this compound, but standard practice).
-
Workflow D: Contaminated Debris & Sharps
Applicability: Syringes, needles, pipette tips, gloves.
-
Sharps:
-
Place needles/syringes immediately into a Red Biohazard Sharps Container (if biologicals present) or Chemical Sharps Container .
-
-
Soft Debris (Gloves/Wipes):
-
Collect in a clear hazardous waste bag.
-
Label as "Debris contaminated with Trace Organics".
-
Do not place in the regular trash.[2]
-
Emergency Procedures: Spill Response
In the event of a spill, rapid containment prevents lab contamination.
PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles, N95 respirator (if powder is airborne).
Figure 2: Immediate Spill Response Protocol.
Decontamination Solution:
For surface cleaning after solid removal, use a 10% soap solution followed by a 70% Ethanol wipe. 6
Regulatory Compliance (US & International)
-
US EPA (RCRA): 6
-Hydroxymedicarpin is not a P-listed or U-listed waste. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.-
Determination: Treat as Toxic (due to bioactivity) and Irritant .
-
-
Waste Codes:
-
If mixed with Acetone/Methanol: D001 (Ignitable).
-
If mixed with Chloroform: D022 (Toxic/Chloroform).
-
Pure substance: Label as "Non-RCRA Regulated Hazardous Waste" (unless TCLP proves otherwise, which is not standard for small research quantities).
-
-
EU Waste Framework Directive: Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 101606975, 6a-Hydroxymedicarpin.[5] Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). United States Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[6][7] Hazardous Waste Generators: Waste Identification. Retrieved from [Link]
-
European Commission. (2014). Commission Decision 2014/955/EU on the list of waste pursuant to Directive 2008/98/EC. Retrieved from [Link][7][8]
Sources
- 1. chembk.com [chembk.com]
- 2. health.qld.gov.au [health.qld.gov.au]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Waste classification: determining whether waste is hazardous [tennaxia.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. norden.diva-portal.org [norden.diva-portal.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
